Product packaging for Velnacrine(Cat. No.:CAS No. 121445-24-7)

Velnacrine

Cat. No.: B1633984
CAS No.: 121445-24-7
M. Wt: 214.26 g/mol
InChI Key: HLVVITIHAZBPKB-UHFFFAOYSA-N
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Description

Velnacrine (CAS 124027-47-0), also known as 1-hydroxytacrine, is an aminoacridine compound that acts as a potent inhibitor of cholinesterase enzymes . It functions by selectively inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase, thereby preventing the breakdown of the neurotransmitter acetylcholine and leading to increased cholinergic activity . This mechanism underpins its primary research application as a potential therapeutic agent for mitigating the symptoms of Alzheimer's disease . In clinical research, this compound has been evaluated in double-blind, placebo-controlled studies involving patients with Alzheimer's disease. These investigations demonstrated that treatment with this compound produced modest but statistically significant benefits in cognitive function and global impression of change compared to a placebo . The efficacy was found to be dose-dependent, with studies indicating that a higher dosage (225 mg/day) was more effective than a lower one (150 mg/day) . From a safety and toxicology research perspective, the most notable adverse effect associated with this compound is hepatotoxicity, evidenced by elevated serum levels of hepatic enzymes in clinical trials . In vitro studies using rat hepatocytes suggest that glutathione depletion and oxidative stress may significantly enhance the cytotoxic potential of this compound, providing a model for investigating its mechanism of liver injury . This compound is the active metabolite of tacrine and was developed with the aim of achieving a potentially improved pharmacological profile . It remains a valuable biochemical tool for neuroscientists and researchers studying cholinergic neurotransmission, the pathophysiology of Alzheimer's disease, and the mechanisms of drug-induced hepatotoxicity . This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B1633984 Velnacrine CAS No. 121445-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol
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InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HLVVITIHAZBPKB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID4046945
Record name Velnacrine
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Molecular Weight

214.26 g/mol
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CAS No.

124027-47-0, 121445-24-7, 121445-26-9
Record name Velnacrine
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Foundational & Exploratory

Velnacrine: A Technical Guide to its Discovery, Synthesis, and Clinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine (1-hydroxytacrine) is a centrally-acting cholinesterase inhibitor and a primary metabolite of tacrine, the first drug approved for the symptomatic treatment of Alzheimer's disease. Developed as a potential successor to tacrine with a potentially improved safety profile, this compound underwent extensive clinical investigation. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, its mechanism of action, and a detailed summary of its clinical trial data. The guide includes structured tables of quantitative data, detailed experimental protocols from key studies, and visual diagrams of its signaling pathway and proposed mechanism of hepatotoxicity. Despite initial promise, the development of this compound was ultimately halted due to concerns regarding its efficacy and, most notably, its association with hepatotoxicity, a side effect also prominent with its parent compound, tacrine.

Discovery and Rationale

This compound, also known as 1-hydroxytacrine, was identified as a major active metabolite of tacrine.[1] The rationale for its development was rooted in the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in acetylcholine levels in the brain contributes to the cognitive deficits observed in patients.[2] By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] It was hypothesized that as a metabolite, this compound might offer a more favorable pharmacokinetic and safety profile compared to tacrine.

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the general synthetic strategy involves the modification of the tacrine scaffold. This compound is the 1-hydroxy derivative of tacrine. One described approach to synthesize this compound and its analogs involves the reaction of an anthranilonitrile with a cyclohexan-1,3-dione to form a ketone precursor, which is then reduced to the corresponding alcohol, this compound.[4]

A more general, multi-step synthesis of tacrine, the parent compound of this compound, is well-documented and typically involves the following key steps:

General Synthesis of the Tacrine Scaffold:

  • Niementowski Reaction: Reaction of anthranilic acid with cyclohexanone in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form 9-chloro-1,2,3,4-tetrahydroacridine.[5]

  • Amination: Subsequent nucleophilic substitution of the chloro group with ammonia (or an appropriate amine) to yield tacrine.[5]

To obtain this compound, a modification of this synthesis would be required, likely involving the use of a cyclohexanone derivative with a protected hydroxyl group at the appropriate position, or through the hydroxylation of the tacrine molecule. This compound is formed in vivo via hydroxylation of tacrine by cytochrome P450 isoforms CYP1A1 and CYP1A2.[1]

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its therapeutic effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine.[3] The inhibition of these enzymes leads to an increase in the concentration of acetylcholine at cholinergic synapses, thereby potentiating cholinergic neurotransmission. This is believed to temporarily improve cognitive function in individuals with Alzheimer's disease. This compound's inhibition of AChE is reversible.[6]

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Breakdown Choline + Acetate AChE->Breakdown This compound This compound This compound->AChE Inhibition

Figure 1: Mechanism of action of this compound as a cholinesterase inhibitor.

Clinical Trials and Efficacy

This compound underwent several clinical trials to evaluate its safety and efficacy in patients with mild-to-moderate Alzheimer's disease. The primary efficacy measure in these trials was often the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).

Summary of Key Clinical Trial Data
StudyNumber of PatientsDosageDurationKey Efficacy Outcome (ADAS-Cog)Key Adverse Events
The Mentane Study Group (1994) [7]73510, 25, 50, 75 mg t.i.d.6 weeks (dose-replication)Statistically significant improvement (p < 0.001); highest dose averaged a 4.1-point improvement from screen values.Asymptomatic elevation in liver transaminases (29%).
Zemlan et al. (1996) [8]23630, 75, 150, 225 mg/day6 weeks (dose-replication)Statistically significant improvement at 2, 4, and 6 weeks (p < 0.004, p < 0.025, p < 0.001, respectively).Asymptomatic elevation of liver transaminases (28%); Diarrhea (14%); Nausea (11%); Vomiting (5%).
Antuono et al. (1995) [9]449150 or 225 mg/day24 weeksScores on the ADAS-Cog deteriorated in the placebo group (p < 0.05) but not in the this compound groups. 225 mg dose was superior to 150 mg (p < 0.05).Reversible abnormal liver function tests leading to treatment discontinuation in 30% (150 mg) and 24% (225 mg) of patients.
US Dose-Finding Trial (as cited in an initial appraisal) [10]423Up to 225 mg/day6 weeksModest benefit in about one-third of patients.Elevated plasma hepatic enzyme levels leading to treatment discontinuation in 27% of participants.
Experimental Protocols of Key Clinical Trials

The Mentane Study Group (1994):

  • Objective: To examine the safety and efficacy of this compound in treating cognitive symptoms of Alzheimer's disease.

  • Study Design: A double-blind, placebo-controlled, multi-center trial.

  • Patient Population: 735 patients with mild-to-severe Alzheimer's disease.

  • Methodology:

    • Screening Visit: Patients were assessed for eligibility.

    • Dose-Ranging Phase: Patients were treated with this compound (10, 25, 50, and 75 mg t.i.d.) or placebo in a double-blind manner to identify responsive patients and their optimal dose.

    • Placebo Washout: A washout period was implemented.

    • Dose-Replication Phase: this compound-responsive patients were randomly assigned to receive their best dose of this compound (N=153) or placebo (N=156) for a six-week double-blind period.[7]

  • Primary Efficacy Measures:

    • Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).

    • Physician's Clinical Global Impression of Change (CGIC).[7]

Zemlan et al. (1996):

  • Objective: To assess the safety and efficacy of this compound for treating cognitive symptoms of Alzheimer's disease.

  • Study Design: A double-blind, placebo-controlled, multi-center trial.

  • Patient Population: 236 patients meeting NINCDS-ADRDA criteria for Alzheimer's disease.

  • Methodology:

    • Dose-Ranging Phase: Patients entered a double-blind, placebo-controlled dose-ranging protocol with this compound at 30, 75, 150, and 225 mg/day, each for one week, to identify responders (defined as a ≥ four-point improvement on the ADAS-Cog).[8]

    • Drug Washout: A two-week drug washout period followed.

    • Dose-Replication Phase: this compound responders were randomly assigned to their best this compound dose or placebo for a six-week dose-replication period.[8]

  • Primary Outcome Measures:

    • ADAS-Cog.

    • Clinical Global Improvement scale.[8]

Hepatotoxicity: A Major Limitation

A significant and ultimately decisive factor in the discontinuation of this compound's development was its association with hepatotoxicity, characterized by elevated liver transaminase levels.[7][8][9][10] This adverse effect was also a major concern with its parent drug, tacrine.

Proposed Mechanism of Hepatotoxicity

The hepatotoxicity of tacrine and its derivatives is believed to be mediated by the formation of reactive metabolites.[6] For tacrine, the 7-hydroxy metabolite is thought to be a precursor to a reactive quinone methide intermediate, which can covalently bind to cellular macromolecules, leading to cellular damage and an immune response.[11] Given that this compound is 1-hydroxytacrine, it is plausible that further metabolism could lead to the formation of reactive species. The proposed mechanism involves the metabolic activation of the tacrine ring system by cytochrome P450 enzymes to form electrophilic intermediates that can deplete cellular glutathione and bind to proteins, leading to oxidative stress and cell death.[12][13]

Hepatotoxicity_Mechanism This compound This compound (1-Hydroxytacrine) CYP450 Cytochrome P450 (e.g., CYP1A2) This compound->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Quinone Methide) CYP450->ReactiveMetabolite GSH Glutathione (GSH) ReactiveMetabolite->GSH Conjugation Protein Cellular Proteins ReactiveMetabolite->Protein Covalent Binding GSH_Depletion GSH Depletion GSH->GSH_Depletion Protein_Adducts Protein Adducts Protein->Protein_Adducts Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Protein_Adducts->Oxidative_Stress Cell_Death Hepatocyte Death Oxidative_Stress->Cell_Death

Figure 2: Proposed mechanism of this compound-induced hepatotoxicity.

Conclusion

This compound, a metabolite of tacrine, was developed as a cholinesterase inhibitor for the treatment of Alzheimer's disease. While early clinical trials demonstrated some modest cognitive benefits, its development was ultimately halted.[7][8][14] The primary reason for its discontinuation was the significant risk of hepatotoxicity, an adverse effect it shared with its parent compound.[9][10] A review by the FDA's peripheral and CNS drug advisory board resulted in a unanimous vote against recommending its approval.[6] The story of this compound highlights the critical importance of a thorough safety assessment in drug development, particularly for chronic conditions like Alzheimer's disease, and underscores the challenges of developing effective and safe treatments for this neurodegenerative disorder.

References

Velnacrine Synthesis: A Technical Guide to Pathways and Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Velnacrine, a potent acetylcholinesterase (AChE) inhibitor and a major metabolite of tacrine, has been a subject of interest in the development of therapeutics for Alzheimer's disease.[1][2][3] Its synthesis involves the construction of the characteristic 9-amino-1,2,3,4-tetrahydroacridine scaffold, a process that can be achieved through several strategic pathways. This in-depth technical guide elucidates the core synthetic routes to this compound, detailing key intermediates, experimental protocols, and quantitative data to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

The primary and most documented approach to this compound and its parent compound, tacrine, is the Friedländer annulation .[4][5][6][7] This versatile reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or β-ketoester, to form the quinoline ring system.[5][7] Variations of this methodology have been extensively employed for the synthesis of a wide array of tacrine analogues.[8][9]

Core Synthesis Pathway: The Friedländer Annulation Route

The most prominent synthetic pathway to this compound commences with the acid-catalyzed reaction between 2-aminobenzonitrile and cyclohexan-1,3-dione. This reaction proceeds through a key intermediate, a ketone, which is subsequently reduced to yield this compound (1-hydroxytacrine).[8]

A generalized representation of this pathway is depicted below:

Velnacrine_Synthesis A 2-Aminobenzonitrile C Key Ketone Intermediate (9-Amino-1,2,3,4-tetrahydroacridin-1-one) A->C Acid Catalyst (e.g., p-TsOH) B Cyclohexan-1,3-dione B->C D This compound (9-Amino-1,2,3,4-tetrahydroacridin-1-ol) C->D Reduction (e.g., NaBH4)

Caption: Generalized Friedländer Annulation Pathway to this compound.
Key Intermediates

The synthesis of this compound via the Friedländer annulation involves several crucial intermediates:

  • 2-Aminobenzonitrile: This serves as the aromatic amine component, providing the benzene ring and the amino group that will ultimately form part of the quinoline core.

  • Cyclohexan-1,3-dione: This cyclic diketone provides the carbon framework for the partially saturated ring of the tetrahydroacridine system and the precursor to the hydroxyl group in this compound.

  • 9-Amino-1,2,3,4-tetrahydroacridin-1-one: This ketone is the direct product of the Friedländer condensation and the immediate precursor to this compound. Its formation is a critical step in the overall synthesis.

Alternative Synthetic Approaches and Related Derivatives

While the Friedländer annulation is the most common, other strategies have been explored for the synthesis of the tacrine scaffold and its derivatives. These often involve modifications to the core structure to modulate pharmacological properties.[10] For instance, the synthesis of various 9-amino-1,2,3,4-tetrahydroacridine derivatives has been achieved by reacting 9-chloro-1,2,3,4-tetrahydroacridine with different amines.[11]

The following diagram illustrates a general workflow for the synthesis of tacrine, which shares the same core structure as this compound.

Tacrine_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Friedländer Annulation cluster_product Product 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction Reaction 2-Aminobenzonitrile->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Tacrine Tacrine Reaction->Tacrine Acid Catalyst (e.g., p-TsOH)

Caption: General Workflow for Tacrine Synthesis.

Quantitative Data Summary

The efficiency of the synthesis of tacrine, a closely related compound, provides insight into the expected yields for this compound synthesis. The following table summarizes quantitative data from a patented method for preparing 9-amino-1,2,3,4-tetrahydroacridine (tacrine).[12]

ParameterValueReference
Starting Materials 2-Aminobenzonitrile, Cyclohexanone[12]
Catalyst p-Toluenesulfonic acid monohydrate[12]
Solvent Xylenes[12]
Reaction Temperature 130°C to 150°C (preferred ~145°C)[12]
Reaction Time 10 to 15 hours (preferred 11 to 12 hours)[12]
Overall Yield 93.4%[12]
Purity (by GC analysis) >99%[12]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of the tacrine core structure, which can be adapted for the synthesis of this compound by substituting cyclohexanone with cyclohexan-1,3-dione and adding a subsequent reduction step.

Protocol 1: Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine)[12][13]
  • A solution of 2-aminobenzonitrile in xylenes with 0.02-0.05 equivalents of p-toluenesulfonic acid monohydrate is heated to reflux with stirring.

  • At reflux, a solution of cyclohexanone in xylenes is added.

  • The mixture is refluxed for 8 to 12 hours.

  • After cooling, another 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate is added.

  • The mixture is heated to reflux for an additional 3 to 7 hours.

  • The product, as a p-toluenesulfonic acid salt, is isolated by filtration.

  • The free base is obtained by basifying the salt with aqueous sodium hydroxide.

  • The aqueous phase is extracted with dichloromethane.

  • The combined organic phases are washed with water, dried over potassium carbonate, and filtered.

  • The solvent is removed by rotary evaporation to yield 9-amino-1,2,3,4-tetrahydroacridine as a solid.

Protocol 2: Synthesis of 9-(Substituted-amino)-1,2,3,4-tetrahydroacridine Derivatives[11]

This protocol describes the synthesis of a tacrine derivative and illustrates the modification of the 9-amino group.

  • 9-Chloro-1,2,3,4-tetrahydroacridine (1.09 g, 5.0 mmol) and 3-amino-1-propanol (1.12 g, 15.0 mmol) are combined in a thick-walled tube.

  • The tube is flushed with nitrogen, sealed, and heated to 150°C for 10 hours.

  • After cooling, the residue is dissolved in dichloromethane and washed with saturated sodium carbonate solution and brine.

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated to provide the product.

The logical relationship for choosing a synthetic pathway often depends on the desired substituents and overall yield. The diagram below illustrates a decision-making process for synthesizing tacrine analogues.

Synthesis_Decision_Tree Start Desired Tacrine Analogue Friedlander Friedländer Annulation Start->Friedlander Unsubstituted or ring-substituted Substitution Nucleophilic Substitution Start->Substitution 9-amino substituted Reactants1 Select appropriate 2-aminobenzonitrile and cyclic ketone Friedlander->Reactants1 Reactants2 Start with 9-chloro-1,2,3,4-tetrahydroacridine and desired amine Substitution->Reactants2

Caption: Decision Tree for Tacrine Analogue Synthesis.

References

Velnacrine in Preclinical Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible cholinesterase inhibitor, is a pharmacological agent investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease. As a derivative of tacrine, its mechanism of action centers on the potentiation of cholinergic neurotransmission in the brain. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models. The information presented herein is intended to support further research and development efforts in the field of neurodegenerative disease therapeutics.

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been characterized in several species, primarily in rats and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Distribution
Metabolism and Excretion

This compound undergoes extensive metabolism in preclinical species.[1] The primary route of metabolism involves hydroxylation of the tetrahydroaminoacridine ring, leading to the formation of various mono- and dihydroxylated metabolites.[1] In dogs, two dihydrodiol metabolites have also been identified.[1] Phase II metabolism through conjugation does not appear to be a significant elimination pathway.[1]

The primary route of excretion for this compound and its metabolites is through the urine, with fecal elimination accounting for the remainder of the dose.[1] A significant portion of the administered dose is eliminated within 24 hours.[1] Notably, only a fraction of the drug is excreted as the unchanged parent compound, highlighting the extensive metabolic clearance.

Table 1: Excretion of Unchanged this compound in Urine Following Oral Administration of [14C]this compound Maleate

SpeciesPercentage of Dose Excreted as Unchanged Drug in Urine
Rat~33%
Dog~19%

Source: Disposition of [14C]this compound maleate in rats, dogs, and humans.[1]

Due to the limited availability of specific quantitative pharmacokinetic parameters in the public domain from preclinical studies, a detailed table of Cmax, Tmax, AUC, and half-life is not provided.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]

In Vitro Cholinesterase Inhibition

While specific IC50 values for this compound's inhibition of acetylcholinesterase and butyrylcholinesterase from preclinical studies are not detailed in the provided search results, its classification as a potent acetylcholinesterase inhibitor is well-established.[2] The ability of this compound to increase cholinergic neurotransmission in vitro provides the rationale for its investigation as a potential treatment for Alzheimer's disease.[2]

In Vivo Cognitive Enhancement

Preclinical studies in animal models of cognitive impairment have been conducted to evaluate the in vivo efficacy of this compound. A common model involves the induction of amnesia using the cholinergic antagonist scopolamine. In such models, this compound would be expected to reverse the cognitive deficits by increasing acetylcholine levels. While the search results confirm the use of such models for other cholinesterase inhibitors, specific quantitative data on the effects of this compound on cognitive performance (e.g., escape latency in the Morris water maze) in these preclinical models is not available in the provided literature. However, clinical studies in healthy volunteers have shown that single doses of this compound can attenuate cognitive impairment induced by central cholinergic blockade.[2]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibition of acetylcholinesterase, which can be adapted for testing compounds like this compound.

Objective: To determine the concentration of the test compound required to inhibit 50% of acetylcholinesterase activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Initiate the reaction by adding the AChE enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Add the substrate (ATCI) to each well to start the colorimetric reaction.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) using a microplate reader at regular intervals.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Morris Water Maze Test (In Vivo)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, and it is a relevant model for evaluating potential cognitive-enhancing drugs for conditions like Alzheimer's disease.

Objective: To assess the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment (e.g., scopolamine-induced amnesia).

Apparatus:

  • A large circular pool filled with opaque water.

  • An escape platform submerged just below the water surface.

  • Visual cues placed around the pool.

  • A video tracking system to record the animal's swim path and latency to find the platform.

Procedure:

  • Acquisition Phase (Training):

    • Animals are trained to find the hidden escape platform over several days.

    • Each day consists of multiple trials, with the animal starting from different quadrants of the pool.

    • The latency to find the platform and the swim path are recorded for each trial.

    • Learning is indicated by a decrease in escape latency and swim distance over successive trials and days.

  • Probe Trial (Memory Test):

    • After the acquisition phase, the escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates good spatial memory.

  • Drug Administration:

    • In a scopolamine-induced amnesia model, scopolamine is administered before the test to impair cognitive function.

    • This compound (or vehicle control) is administered prior to scopolamine to assess its ability to prevent or reverse the amnesic effects.

  • Data Analysis:

    • Key parameters for analysis include escape latency, swim distance, time spent in the target quadrant, and the number of platform crossings.

    • Statistical analysis is performed to compare the performance of the this compound-treated group with the control and scopolamine-only groups.

Visualizations

Signaling Pathway of this compound

Velnacrine_Mechanism cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding AChR->Postsynaptic Signal Transduction This compound This compound This compound->AChE Inhibition

Caption: Mechanism of action of this compound in the cholinergic synapse.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics cluster_Tox Toxicology PK_studies In Vivo PK Studies (Rat, Dog) PK_analysis ADME Profiling (Absorption, Distribution, Metabolism, Excretion) PK_studies->PK_analysis PD_in_vivo In Vivo Cognitive Models (e.g., Morris Water Maze) PK_studies->PD_in_vivo PD_in_vitro In Vitro AChE Assay Tox_studies Safety & Toxicology Studies PD_in_vivo->Tox_studies

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound demonstrates key characteristics of a centrally active acetylcholinesterase inhibitor in preclinical models. It is well-absorbed orally and undergoes extensive metabolism, with the majority of the drug and its metabolites excreted in the urine. Its pharmacodynamic action is centered on the enhancement of cholinergic neurotransmission. While the available literature provides a qualitative understanding of its preclinical profile, a comprehensive quantitative dataset for pharmacokinetic and pharmacodynamic parameters remains to be fully elucidated in the public domain. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further investigation into this compound and other novel cholinesterase inhibitors for the treatment of neurodegenerative diseases.

References

Velnacrine: A Hydroxylated Derivative of Tacrine for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Velnacrine, also known as 1-hydroxytacrine, is the principal active metabolite of tacrine, the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Developed as a potential successor to tacrine, this compound itself is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Its mechanism of action is centered on increasing the levels of the neurotransmitter acetylcholine in the brain, a key strategy for mitigating the cognitive symptoms of Alzheimer's disease.[4][5] Clinical trials demonstrated that this compound could produce modest but statistically significant cognitive improvements in patients with mild-to-moderate Alzheimer's.[6][7] However, its development was ultimately halted due to significant safety concerns, most notably a high incidence of hepatotoxicity, similar to its parent compound.[4][8] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, mechanism of action, clinical trial data, and the experimental protocols used in its evaluation.

Chemical Profile and Synthesis

This compound is structurally a hydroxylated derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine).[9] The addition of a hydroxyl group at the 1-position of the tetrahydroacridine ring system differentiates it from tacrine. This structural modification occurs in the body via metabolism of tacrine, primarily mediated by the cytochrome P450 1A2 isozyme.[1][2]

Synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols (this compound Analogues)

The synthesis of this compound and its analogues generally follows a modified Friedländer annulation. A common synthetic route involves the reaction of an anthranilonitrile with a cyclic ketone.[10] While specific, detailed protocols for the industrial synthesis of this compound (HP-029) are proprietary, the general laboratory synthesis for this class of compounds has been published.[9][11] A representative approach is outlined below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Product A Anthranilonitrile C Condensation/ Friedländer Annulation A->C B Cyclohexan-1,3-dione B->C D Acridinone Derivative C->D E Reduction D->E F Amination E->F G This compound (9-amino-1,2,3,4-tetrahydroacridin-1-ol) F->G

General synthetic pathway for this compound analogues.

Mechanism of Action: Cholinesterase Inhibition

The therapeutic rationale for this compound in Alzheimer's disease is based on the "cholinergic hypothesis," which posits that cognitive decline in the disease is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[4][5]

  • ACh Release: In a healthy synapse, ACh is released from the presynaptic neuron and travels across the synaptic cleft.

  • Receptor Binding: ACh binds to cholinergic receptors on the postsynaptic neuron, propagating a nerve signal.

  • ACh Hydrolysis: The enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate, terminating the signal.

  • This compound's Role: this compound acts as a reversible inhibitor of both AChE and BuChE.[3] By binding to these enzymes, it prevents the breakdown of ACh.

  • Outcome: This inhibition leads to an accumulation of ACh in the synaptic cleft, enhancing and prolonging cholinergic neurotransmission.[1][12]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Pre Acetylcholine (ACh) Released ACh ACh Pre->ACh Release AChE AChE ACh->AChE Hydrolysis Post Cholinergic Receptors (Signal Transduction) ACh->Post Binds This compound This compound This compound->AChE Inhibits

This compound's inhibition of Acetylcholinesterase (AChE) in the synapse.

Clinical Efficacy Data

Multiple double-blind, placebo-controlled trials were conducted to evaluate the efficacy of this compound in patients with probable Alzheimer's disease. The primary endpoints were typically the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Global Impression of Change (CGI-C).

Table 1: Summary of this compound Efficacy from Clinical Trials

StudyDosageDurationPatient Population (n)Key Efficacy Findings
US Dose-Finding Trial[4] Up to 225 mg/day6 weeks423Modest benefit observed in approximately one-third of patients.
European Trial[4] 150 mg/day10 days35Superior to placebo, with notable effects on language, praxis, and memory.
Mentane Study Group (1)[6] 10-75 mg t.i.d.6 weeks (replication)309 (this compound: 153, Placebo: 156)Statistically significant improvement on ADAS-Cog (p < 0.001) and CGI-C (p < 0.05) for this compound group. Highest dose averaged a 4.1-point ADAS-Cog improvement.
Mentane Study Group (2)[7] 150 or 225 mg/day24 weeks449 (Placebo: 152, 150mg: 149, 225mg: 148)ADAS-Cog scores deteriorated in the placebo group (p < 0.05) but not in this compound groups. The 225 mg dose was superior to the 150 mg dose (p < 0.05).

Safety and Toxicity Profile

Despite showing modest efficacy, the clinical development of this compound was ultimately undermined by its adverse event profile, particularly hepatotoxicity.

Table 2: Key Adverse Events Associated with this compound

Adverse EventThis compound IncidencePlacebo IncidenceNotes
Elevated Liver Transaminases 24% - 30%[7]3%[7]The most common reason for treatment discontinuation.[4] In one 6-week trial, 29% of patients experienced this side effect.[6] The elevations were generally asymptomatic and reversible.[7]
Withdrawals Due to Adverse Events ~44% (24 weeks)[5]~26% (24 weeks)[5]Significantly higher withdrawal rate in the this compound groups compared to placebo (p=0.0002).[5]
Diarrhea ~30%[7]~36%[7]The most common clinical adverse event, though it rarely led to therapy interruption.[7]
Neutropenia Reported in a few patients[4]Not specifiedA serious but less common hematological side effect.

The FDA's peripheral and CNS drug advisory board ultimately voted unanimously against recommending approval for this compound, citing its toxic nature and lack of convincing efficacy.[8]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors and was fundamental to the preclinical evaluation of compounds like this compound.

Principle: The assay measures the activity of AChE by detecting the production of thiocholine. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor like this compound reduces the rate of this color change.[13]

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.

    • Substrate Solution: Dissolve acetylthiocholine iodide in the assay buffer to a final concentration of 15 mM.

    • Enzyme Solution: Prepare a stock solution of purified AChE (e.g., from human erythrocytes) in the assay buffer.

    • Inhibitor Solution: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of the inhibitor solution (this compound) or buffer (for control).

      • 50 µL of DTNB solution.

      • 25 µL of AChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the acetylthiocholine substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents: Buffer, DTNB, Substrate, AChE, this compound Dilutions B Add AChE, DTNB, and This compound to 96-well plate A->B C Incubate for 15 min at 37°C B->C D Add Substrate (Acetylthiocholine) C->D E Measure Absorbance at 412 nm (Kinetic Read) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Workflow for an Acetylcholinesterase (AChE) Inhibition Assay.

Conclusion

This compound represents a significant chapter in the development of therapeutics for Alzheimer's disease. As a hydroxylated derivative and active metabolite of tacrine, it demonstrated the potential of cholinesterase inhibition to yield modest cognitive benefits for patients.[6] However, the clinical journey of this compound also underscored the critical challenge of balancing efficacy with safety. The unacceptable incidence of hepatotoxicity ultimately led to the cessation of its development, paving the way for second-generation cholinesterase inhibitors with more favorable safety profiles.[4][8] For drug development professionals, the story of this compound remains a crucial case study in the complexities of metabolite activity, off-target toxicity, and the iterative process of drug design.

References

Velnacrine and its Potential Interaction with Amyloid-Beta Pathways: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a hydroxylated derivative of tacrine, was one of the early acetylcholinesterase inhibitors investigated for the symptomatic treatment of Alzheimer's disease.[1] Its primary mechanism of action is the inhibition of the acetylcholinesterase enzyme, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[1] While its development was ultimately halted due to safety concerns, particularly hepatotoxicity, the study of this compound and its analogues continues to offer insights into therapeutic strategies for neurodegenerative diseases.[2][3] This technical guide provides an in-depth review of this compound's established pharmacology and explores the potential, though less defined, interactions with the amyloid-beta pathways, a central aspect of Alzheimer's disease pathology.

Primary Mechanism of Action: Cholinesterase Inhibition

This compound's principal pharmacological effect is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration and duration of action of acetylcholine, a neurotransmitter crucial for memory and cognitive functions. This mechanism is shared with other cholinesterase inhibitors like tacrine and donepezil.[4] The rationale for its use in Alzheimer's disease stems from the well-documented cholinergic deficit in patients.[1]

Clinical Efficacy and Safety Profile of this compound in Alzheimer's Disease

Clinical trials in the early 1990s evaluated the efficacy and safety of this compound in patients with probable Alzheimer's disease. These studies demonstrated a modest, dose-dependent improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale cognitive subscale (ADAS-cog). However, these benefits were accompanied by a significant incidence of adverse effects, most notably elevated liver transaminases.

Summary of Clinical Trial Data on this compound Efficacy
StudyDosagesDurationKey Efficacy Findings
US Dose-Finding TrialUp to 225 mg/day6 weeksModest benefit in approximately one-third of 423 patients.[1]
European Trial150 mg/day10 daysSuperior to placebo, with notable effects on language, praxis, and memory in 35 patients.[1]
Dose-Replication Study30, 75, 150, 225 mg/day6 weeksStatistically significant improvement on ADAS-cog scores compared to placebo at weeks 2, 4, and 6.[5]
Long-Term Study150 mg/day and 225 mg/day24 weeksThe 225 mg/day dose was more effective than the 150 mg/day dose in slowing cognitive deterioration as measured by the ADAS-cog.[6]
Adverse Events and Discontinuation

The clinical development of this compound was largely impeded by its safety profile. A significant percentage of patients treated with this compound experienced asymptomatic elevations in liver transaminases, leading to treatment discontinuation in many cases.[5][6] In a 24-week study, reversible abnormal liver function test results were the cause of treatment cessation in 30% of patients receiving 150 mg/day and 24% of those on 225 mg/day, compared to only 3% in the placebo group.[6] Other reported adverse events included cholinergic side effects such as diarrhea, nausea, and vomiting, as well as skin rash.[5]

Potential Interaction with Amyloid-Beta Pathways: An Area of Speculation

While the primary focus of this compound research has been on its cholinergic effects, there is a theoretical basis for exploring its potential interaction with amyloid-beta pathways, mainly through analogy with its parent compound, tacrine. The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), is a central event in the pathogenesis of Alzheimer's disease.

Insights from Tacrine Studies

Research on tacrine has suggested that its effects may extend beyond cholinesterase inhibition to include modulation of APP processing. A study on various cell lines demonstrated that tacrine inhibited the secretion of soluble APP (sAPP), the ectodomain of APP that is cleaved by secretase enzymes.[7] This finding suggests a potential interference with the enzymatic processing of APP. Another study categorized cholinesterase inhibitors into three groups based on their effects on sAPP and Aβ secretion, indicating that some of these agents can influence the amyloidogenic pathway.[8] While these studies did not specifically include this compound, its structural similarity to tacrine raises the possibility of similar off-target effects.

The Amyloid Precursor Protein (APP) Processing Pathways

To understand where a compound like this compound could potentially interact, it is essential to visualize the APP processing pathways. APP can be cleaved by a series of enzymes called secretases in two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

APP_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) invis1 APP->invis1 invis3 APP->invis3 sAPP_alpha sAPPα (soluble fragment) C83 C83 fragment invis2 C83->invis2 P3 p3 peptide AICD AICD sAPP_beta sAPPβ (soluble fragment) C99 C99 fragment (β-CTF) invis4 C99->invis4 Abeta Amyloid-beta (Aβ) (plaques) invis1->sAPP_alpha α-secretase invis1->C83 invis2->P3 γ-secretase invis2->AICD invis3->sAPP_beta β-secretase (BACE1) invis3->C99 invis4->AICD invis4->Abeta γ-secretase

Figure 1. The Amyloid Precursor Protein (APP) is processed via two main pathways.

In the non-amyloidogenic pathway , APP is first cleaved by α-secretase, which precludes the formation of Aβ. This cleavage releases the soluble sAPPα fragment and leaves the C83 fragment in the membrane. Subsequent cleavage of C83 by γ-secretase produces the p3 peptide and the APP intracellular domain (AICD).

In the amyloidogenic pathway , APP is first cleaved by β-secretase (BACE1), releasing sAPPβ and leaving the C99 fragment. The C99 fragment is then cleaved by γ-secretase to generate the Aβ peptide, which can aggregate to form the characteristic amyloid plaques seen in Alzheimer's disease, and the AICD.

The findings related to tacrine suggest a potential, though unconfirmed, inhibitory effect on one or more of the secretases involved in these pathways.[7] If this compound were to have a similar effect, it could potentially modulate the production of Aβ. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols

Due to the limited research on this compound's direct interaction with amyloid-beta pathways, detailed experimental protocols from published studies are not available. Investigating this potential interaction would require a series of in vitro and in vivo experiments, including:

  • Enzyme Activity Assays: To determine if this compound directly inhibits the activity of α-, β-, or γ-secretases.

  • Cell-Based Assays: Using neuronal cell lines that overexpress APP to measure the levels of sAPPα, sAPPβ, and Aβ in the presence of varying concentrations of this compound.

  • In Vivo Studies: Utilizing transgenic mouse models of Alzheimer's disease to assess the impact of this compound administration on brain Aβ levels and plaque deposition.

Conclusion

This compound is a historically significant compound in the development of treatments for Alzheimer's disease, primarily functioning as a cholinesterase inhibitor to alleviate cognitive symptoms. While clinical trials showed modest efficacy, its development was curtailed by safety concerns, particularly hepatotoxicity.

The potential for this compound to interact with amyloid-beta pathways is an intriguing but largely unexplored area. The existing, limited evidence for such an interaction is indirect and based on studies of the structurally similar compound, tacrine. This suggests a plausible but speculative hypothesis that this compound's therapeutic effects, or its off-target actions, might involve the modulation of APP processing.

For drug development professionals and researchers, the story of this compound underscores the importance of investigating multi-target effects of neurological drugs. While its primary mechanism was well-defined, a deeper understanding of its potential secondary effects on fundamental disease processes like amyloidogenesis could inform the development of future, more effective, and safer therapies for Alzheimer's disease. Further research into the non-cholinergic effects of this compound and its analogues could yet yield valuable insights into novel therapeutic strategies.

References

Velnacrine and Alzheimer's Disease: A Technical Overview of its Clinical Trial History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a centrally acting cholinesterase inhibitor, was one of the early therapeutic agents investigated for the symptomatic treatment of Alzheimer's disease (AD). As a derivative of tacrine, the first cholinesterase inhibitor to receive regulatory approval for AD, this compound was developed with the aim of providing a similar or improved efficacy and safety profile. This technical guide provides a comprehensive historical overview of the clinical trials conducted to evaluate the efficacy and safety of this compound in patients with Alzheimer's disease. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and trial designs.

Mechanism of Action

This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] In Alzheimer's disease, there is a well-documented deficit in cholinergic neurotransmission. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function. This is believed to temporarily improve cognitive function in individuals with AD.

cluster_0 Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Vesicle Synaptic Vesicle Presynaptic_Neuron->Vesicle Synthesis & Packaging ACh Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Vesicle->ACh Release Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition

This compound's Mechanism of Action in the Cholinergic Synapse.

Clinical Trials Overview

This compound underwent a series of clinical trials in the late 1980s and early 1990s to assess its safety and efficacy in patients with probable Alzheimer's disease. These trials were pivotal in understanding the potential benefits and risks associated with cholinesterase inhibition as a therapeutic strategy for AD.

Key Efficacy and Safety Findings

The clinical development of this compound involved several double-blind, placebo-controlled studies. A notable feature of some of these trials was a multi-phase design, often including a dose-ranging phase to identify an optimal dose for each patient, followed by a washout period and a subsequent dose-replication phase where patients were randomized to their best dose or a placebo.[2][3][4]

Efficacy:

The primary efficacy endpoints in these trials were typically the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinician's Global Impression of Change (CGI-C). The ADAS-Cog is a standardized tool used to assess the severity of cognitive symptoms of dementia.[5][6][7] The CGI-C is a rating scale where the clinician assesses the patient's overall change from baseline.[8][9][10]

Several studies reported a modest but statistically significant improvement in cognitive function for patients treated with this compound compared to placebo.[2][4] For instance, in one major trial, patients receiving the highest dose of this compound showed an average improvement of 4.1 points on the ADAS-Cog compared to their screening values.[2][4] Another study found that scores on the cognitive and memory components of the ADAS-Cog deteriorated in the placebo group but not in the this compound-treated groups.[3]

Safety and Tolerability:

A significant concern that emerged during the clinical trials was the issue of hepatotoxicity, characterized by asymptomatic elevations in liver transaminase levels.[2][3][4] This adverse event was a primary reason for treatment discontinuation in a substantial number of patients.[3][11] In one US trial, elevated plasma hepatic enzyme levels led to treatment discontinuation in 27% of participants.[12] Another study reported that treatment was stopped due to reversible abnormal liver function test results (five or more times the upper limits of normal) in 30% of patients receiving 150 mg/day and 24% of those receiving 225 mg/day of this compound, compared to only 3% in the placebo group.[3]

Other reported side effects were primarily cholinergic in nature and included diarrhea, nausea, vomiting, and skin rash.[2][3] The high incidence of adverse events, particularly hepatotoxicity, ultimately led to the discontinuation of this compound's development and it never received regulatory approval for the treatment of Alzheimer's disease.[11]

Quantitative Data from Key Clinical Trials

The following tables summarize the quantitative data from some of the key this compound clinical trials.

Table 1: Efficacy Data - ADAS-Cog
Study Treatment Group N Mean Change from Baseline (SD) p-value vs. Placebo
Zemlan et al. (1996)[2][4]This compound (up to 225 mg/day)153-4.1 (not specified)< 0.001
Placebo156Not specified
Antuono et al. (1995)[3]This compound (150 mg/day)149No deterioration< 0.05
This compound (225 mg/day)148No deterioration< 0.05
Placebo152Deterioration
Table 2: Efficacy Data - CGI-C
Study Treatment Group N Outcome
Zemlan et al. (1996)[2][4]This compound (up to 225 mg/day)153Statistically significant improvement
Placebo156
Antuono et al. (1995)[3]This compound (150 mg/day & 225 mg/day)297Findings similar to placebo
Placebo152
Table 3: Safety Data - Hepatotoxicity
Study Treatment Group N Incidence of Elevated Liver Transaminases
Zemlan et al. (1996)[2][4]This compound (up to 225 mg/day)Not specified29%
Antuono et al. (1995)[3]This compound (150 mg/day)14930% (≥ 5x ULN)
This compound (225 mg/day)14824% (≥ 5x ULN)
Placebo1523% (≥ 5x ULN)
US Dose-Finding Trial[12]This compound (up to 225 mg/day)42327% (leading to discontinuation)

ULN: Upper Limit of Normal

Table 4: Other Common Adverse Events
Adverse Event Study Treatment Group Incidence
DiarrheaZemlan et al. (1996)[2]This compound14%
NauseaZemlan et al. (1996)[2]This compound11%
VomitingZemlan et al. (1996)[2]This compound5%
Skin RashZemlan et al. (1996)[2]This compound8%

Experimental Protocols

The clinical trials for this compound generally followed a double-blind, placebo-controlled design. A common and notable protocol involved a multi-phase approach designed to identify individual patient responders and their optimal dose.

cluster_1 This compound Clinical Trial Workflow Screening Patient Screening (NINCDS-ADRDA criteria for probable AD) Dose_Ranging Phase 1: Dose-Ranging (e.g., 30, 75, 150, 225 mg/day) Double-blind, Placebo-controlled Screening->Dose_Ranging Responder_ID Identification of Responders (e.g., ≥ 4-point improvement on ADAS-Cog) Dose_Ranging->Responder_ID Washout Drug Washout Period (e.g., 2 weeks) Responder_ID->Washout Randomization Randomization Washout->Randomization Dose_Replication Phase 2: Dose-Replication (Best individual dose vs. Placebo) Double-blind (e.g., 6 weeks) Randomization->Dose_Replication Efficacy_Safety Efficacy & Safety Assessment (ADAS-Cog, CGI-C, Liver Function Tests) Dose_Replication->Efficacy_Safety

References

summary of in vitro studies investigating Velnacrine's efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of in vitro studies investigating the efficacy of Velnacrine, a cholinesterase inhibitor developed for the potential treatment of Alzheimer's disease. This document outlines the quantitative data from key experiments, details the methodologies employed, and visualizes relevant biological pathways and experimental workflows.

Core Efficacy Data

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which is thought to alleviate some of the cognitive symptoms of Alzheimer's disease.[1][2]

Cholinesterase Inhibition
Cytotoxicity Data

In vitro studies have been conducted to assess the cytotoxic potential of this compound and its metabolites. The following table summarizes the 50% lethal concentration (LC50) values in various cell lines after 24 hours of exposure.

CompoundCell LineLC50 (µg/mL)
This compound H4 (rat hepatoma)>54
Primary rat hepatocytes>54
HepG2 (human hepatoma)84 - 190
Primary dog hepatocytes>190
Dihydroxy this compound Metabolites HepG2 (human hepatoma)251 - 434
Data from Viau et al., 1993[6][7]

These studies indicate that this compound exhibits lower cytotoxicity compared to its parent compound, tacrine (THA), in HepG2 cells.[6][7] Furthermore, the dihydroxy metabolites of this compound were found to be the least cytotoxic.[6][7]

Experimental Protocols

Cholinesterase Inhibition Assay (General Protocol)

The in vitro efficacy of cholinesterase inhibitors like this compound is typically determined using a modified Ellman's method. This colorimetric assay quantifies the activity of AChE or BChE.

Principle: The assay measures the hydrolysis of a substrate (e.g., acetylthiocholine for AChE) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

General Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well microplate, add the enzyme solution, buffer, and varying concentrations of this compound. A control group without the inhibitor is also included. The plate is pre-incubated for a specific period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by adding the substrate and DTNB to each well.

  • Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (Neutral Red Uptake Assay)

The cytotoxicity of this compound and its metabolites has been evaluated using the Neutral Red Uptake Assay.[6][7] This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Principle: Viable cells take up Neutral Red via active transport and incorporate it into their lysosomes. Dead or damaged cells have leaky membranes and cannot retain the dye. The amount of dye retained is proportional to the number of viable cells.

General Procedure:

  • Cell Culture: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its metabolites for a specified duration (e.g., 24 hours).[6][7] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for a few hours.

  • Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted from the lysosomes using a destaining solution (e.g., a mixture of ethanol and acetic acid).

  • Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of viable cells compared to the untreated control. The LC50 value is then determined from the dose-response curve.

Signaling Pathways and Workflows

Cholinergic Signaling Pathway

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Choline Choline Choline->ChAT Synthesis AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis MuscarinicR Muscarinic Receptor (e.g., M1) ACh_cleft->MuscarinicR NicotinicR Nicotinic Receptor ACh_cleft->NicotinicR Choline_Acetate Choline_Acetate AChE->Choline_Acetate Choline + Acetate This compound This compound This compound->AChE Inhibits Signal Signal Transduction MuscarinicR->Signal NicotinicR->Signal

Caption: this compound inhibits AChE, increasing ACh levels in the synaptic cleft.

Amyloid Precursor Protein (APP) Processing Pathway

APP_Processing cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase beta_secretase β-secretase (BACE1) APP->beta_secretase sAPPalpha sAPPα (soluble) alpha_secretase->sAPPalpha CTFalpha C-terminal fragment α alpha_secretase->CTFalpha gamma_secretase_1 γ-secretase CTFalpha->gamma_secretase_1 p3 p3 peptide gamma_secretase_1->p3 AICD AICD gamma_secretase_1->AICD sAPPbeta sAPPβ (soluble) beta_secretase->sAPPbeta CTFbeta C-terminal fragment β beta_secretase->CTFbeta gamma_secretase_2 γ-secretase CTFbeta->gamma_secretase_2 Abeta Amyloid-β (Aβ) gamma_secretase_2->Abeta AICD2 AICD gamma_secretase_2->AICD2

Caption: APP can be processed via two pathways, one of which produces Amyloid-β.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, DTNB, and this compound solutions Plate Add Enzyme, Buffer, and this compound to 96-well plate Reagents->Plate Incubate Pre-incubate at 37°C Plate->Incubate React Add Substrate and DTNB to initiate reaction Incubate->React Measure Measure absorbance at 412 nm kinetically React->Measure Calculate Calculate % Inhibition for each concentration Measure->Calculate Plot Plot % Inhibition vs. log[this compound] Calculate->Plot IC50 Determine IC50 value Plot->IC50

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

References

Velnacrine in Animal Models of Alzheimer's Disease: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velnacrine, a potent acetylcholinesterase (AChE) inhibitor and a derivative of tacrine, was investigated for its therapeutic potential in Alzheimer's disease (AD). Its primary mechanism of action involves increasing acetylcholine levels in the brain to ameliorate the cholinergic deficit characteristic of AD. While clinical development was halted due to toxicity concerns, preclinical studies in various animal models have provided valuable insights into its efficacy and mechanism. This guide provides a comprehensive overview of the use of this compound and its analogues in animal models of AD, detailing quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Efficacy of this compound and its Analogues

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its derivatives on cognitive function and biochemical markers in relevant animal models.

Table 1: Behavioral Effects of this compound Maleate in Aged Non-Human Primates

Animal ModelBehavioral TaskTreatmentDose (mg/kg)Key Finding
Aged Rhesus Monkeys (Macaca mulatta)Delayed Matching-to-SampleThis compound maleate (i.m.)0.01 - 0.1Dose-dependent improvement in performance accuracy, indicating enhanced short-term memory.[1]

Table 2: Neurochemical Effects of this compound and its Thiaanalogues

CompoundAnimal ModelMeasurementKey Finding
This compoundHealthy VolunteersReversal of scopolamine-induced cognitive impairmentThis compound attenuated the cognitive deficits induced by the cholinergic antagonist scopolamine.[2]
This compound thiaanaloguesRats and MiceIn vitro and in vivo anti-AChE activityThe thiaanalogues maintained potent acetylcholinesterase inhibitory activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols outline the key experiments cited in the literature on this compound and other cholinesterase inhibitors.

Scopolamine-Induced Amnesia Model in Rodents

This model is widely used to screen compounds for their potential to reverse cholinergic deficit-related memory impairment.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Procedure:

    • Habituation: Animals are familiarized with the testing apparatus (e.g., Morris water maze, passive avoidance box) for a set period.

    • Induction of Amnesia: Scopolamine (typically 0.5-1 mg/kg, i.p.) is administered 30-60 minutes before the acquisition trial of a behavioral task.

    • Treatment: The test compound (e.g., this compound or its analogue) is administered at various doses, usually prior to the scopolamine injection.

    • Behavioral Testing: Memory is assessed using tasks such as:

      • Morris Water Maze: Evaluates spatial learning and memory. The escape latency to find a hidden platform is the primary measure.

      • Passive Avoidance Task: Assesses fear-motivated memory. The latency to enter a dark compartment previously associated with a foot shock is measured.

  • Biochemical Analysis: Following behavioral testing, brain tissue (e.g., hippocampus, cortex) can be collected to measure acetylcholinesterase activity.

Aged Monkey Model of Cognitive Decline

Aged non-human primates provide a highly translational model for studying age-related cognitive decline.

  • Animals: Aged rhesus monkeys (Macaca mulatta) with demonstrable cognitive deficits are selected.

  • Behavioral Task: The Delayed Matching-to-Sample (DMTS) task is a common paradigm to assess short-term visual memory.

    • A sample stimulus is presented, which the monkey must acknowledge.

    • After a delay period, the sample and one or more distractor stimuli are presented.

    • A correct response (selecting the original sample) is rewarded.

  • Drug Administration: this compound maleate is administered via intramuscular (i.m.) injection prior to the behavioral session.

  • Data Collection: Performance accuracy at varying delay intervals is the primary endpoint.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and the experimental process is fundamental for drug development.

Cholinergic Signaling Pathway and Mechanism of this compound Action

This compound enhances cholinergic neurotransmission by inhibiting the enzymatic degradation of acetylcholine.

cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron ACh_v Acetylcholine (ACh) in vesicles ACh ACh ACh_v->ACh Release AChE AChE ACh->AChE Degradation AChR ACh Receptors ACh->AChR Binds This compound This compound This compound->AChE Inhibits Signal Signal Transduction (Memory & Cognition) AChR->Signal Activates

Caption: this compound inhibits acetylcholinesterase (AChE), increasing acetylcholine (ACh) in the synapse.

General Experimental Workflow for Preclinical Testing

The following diagram illustrates a typical workflow for evaluating a novel cholinesterase inhibitor in an animal model of Alzheimer's disease.

start Animal Model Selection (e.g., Scopolamine-induced amnesia) groups Group Allocation (Vehicle, this compound doses) start->groups treatment Drug Administration groups->treatment behavior Behavioral Assessment (e.g., Morris Water Maze) treatment->behavior biochem Biochemical Analysis (AChE activity in brain regions) behavior->biochem stats Statistical Analysis biochem->stats conclusion Conclusion on Efficacy stats->conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Velnacrine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of Velnacrine analogues, potent cholinesterase inhibitors investigated for the symptomatic treatment of Alzheimer's disease. This document outlines the necessary protocols, quantitative data for structure-activity relationship (SAR) studies, and visual workflows to aid in the replication and further development of these compounds.

Introduction

This compound, or 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a hydroxylated analogue of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This compound itself was developed to improve upon the therapeutic profile of tacrine. The synthesis of this compound and its analogues is of significant interest to medicinal chemists and pharmacologists seeking to develop new and improved treatments for neurodegenerative diseases. The core structure, a substituted tetrahydroacridine, offers a versatile scaffold for chemical modification to enhance efficacy, selectivity, and reduce adverse effects.

General Synthetic Scheme

The synthesis of this compound analogues generally follows a multi-step pathway, beginning with the construction of the core tetrahydroacridine ring system, followed by functional group manipulations to introduce the desired diversity. A common and efficient approach involves the Friedländer annulation, which condenses an o-aminoaryl nitrile or ketone with a cyclic ketone.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound analogues. Researchers should adapt these procedures based on the specific target molecule and may need to optimize reaction conditions.

Protocol 1: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine

This protocol describes the synthesis of a key intermediate, 9-chloro-1,2,3,4-tetrahydroacridine, which can be subsequently modified to yield various this compound analogues.

Materials:

  • 1,2,3,4-Tetrahydroacridinone

  • Phosphoryl chloride (POCl₃)

Procedure:

  • To 10.0 mmol of 1,2,3,4-tetrahydroacridinone, add 107 mmol of phosphoryl chloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux at approximately 120°C for 2 hours.

  • After cooling to room temperature, carefully remove the excess phosphoryl chloride under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 9-chloro-1,2,3,4-tetrahydroacridine.

Protocol 2: Synthesis of Amino-Substituted this compound Analogues

This protocol details the nucleophilic substitution of the 9-chloro group with various amines to generate a library of this compound analogues.

Materials:

  • 9-Chloro-1,2,3,4-tetrahydroacridine

  • Desired primary or secondary amine (e.g., piperazine, amino alcohols)

  • Phenol

  • Sodium iodide (NaI)

  • Ethyl acetate

  • 10% aqueous potassium hydroxide (KOH) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube or pressure vessel, combine 9.19 mmol of 9-chloro-1,2,3,4-tetrahydroacridine, 41.87 mmol of phenol, 18.19 mmol of the appropriate amine, and 1.24 mmol of sodium iodide.

  • Heat the reaction mixture to 180°C for 2 hours.

  • After cooling, dissolve the reaction product in ethyl acetate.

  • Wash the organic layer sequentially with 10% aqueous KOH solution, water, and finally with a saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product using an appropriate method, such as column chromatography on silica gel.

Data Presentation: Structure-Activity Relationships

The inhibitory potency of this compound analogues against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical determinant of their potential therapeutic efficacy. The following table summarizes the IC₅₀ values for a selection of this compound analogues and related compounds, providing a basis for understanding structure-activity relationships.

CompoundR Group (at position 9)AChE IC₅₀ (nM)BChE IC₅₀ (nM)
This compound (HP-029) -NH₂Data not consistently available in nMData not consistently available in nM
Analogue 1 -NH(CH₂)₂OHRequires specific literature searchRequires specific literature search
Analogue 2 -N(CH₃)₂Requires specific literature searchRequires specific literature search
Tacrine -NH₂ (on acridine)~100~10
6-Cl-Tacrine -NH₂ (6-Cl on acridine)~1~100
Phosphorylated Analogue 8 Complex N-phosphoryl chain6.11Not reported as most potent
Phosphorylated Analogue 13 Complex N-phosphoryl chainNot reported as most potent1.97

Note: The IC₅₀ values can vary depending on the experimental conditions and the source of the enzyme. The data presented here is for comparative purposes.

Mandatory Visualizations

Workflow for the Synthesis and Evaluation of this compound Analogues

The following diagram illustrates the general workflow from the initial design and synthesis of this compound analogues to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Anthranilonitrile, Cyclic Ketones) intermediate Key Intermediate (e.g., 9-Chloro-tetrahydroacridine) start->intermediate Friedländer Annulation analogues This compound Analogues Library intermediate->analogues Nucleophilic Substitution purification Purification and Characterization (Chromatography, NMR, MS) analogues->purification screening In vitro Cholinesterase Inhibition Assay (AChE and BChE) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt in_vivo In vivo Studies (Animal Models) sar->in_vivo lead_opt->analogues Iterative Design

Caption: General workflow for the synthesis and evaluation of this compound analogues.

Mechanism of Action: Cholinesterase Inhibition

This compound and its analogues exert their therapeutic effect by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound Analogue This compound->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

Application Notes and Protocols for Velnacrine Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Velnacrine is a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the levels of the neurotransmitter acetylcholine in the brain.[1] This mechanism of action has been the basis for its investigation as a potential therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cholinergic function.[2][3] While this compound showed some promise in early clinical trials, its development was halted due to concerns about hepatotoxicity in humans.[2][4]

Despite its discontinuation for human use, this compound remains a valuable research tool for studying the cholinergic system and its role in cognitive processes in animal models. These application notes provide an overview of standard methods for the administration of this compound in mouse models, including recommended dosages, administration routes, and protocols for evaluating its effects.

Disclaimer: Limited specific data exists for the administration of this compound in mouse models in publicly available literature. The following protocols are based on general principles of pharmacology in rodents and data extrapolated from human studies and studies on related compounds. Researchers should perform dose-response studies to determine the optimal and safe dosage for their specific mouse strain and experimental paradigm.

Data Presentation

Table 1: this compound Dosage and Administration Routes in Mouse Models (Hypothetical Ranges)

Administration RouteDosage Range (mg/kg)VehicleNotes
Oral Gavage (PO)1 - 20Distilled water, 0.5% methylcellulose, or salineBased on general oral administration of cholinesterase inhibitors in mice. Dose-finding studies are critical.
Intraperitoneal (IP)0.5 - 10Sterile salineOffers more rapid absorption compared to oral administration. Lower doses are recommended to start due to potentially higher bioavailability.

Table 2: Potential Pharmacokinetic Parameters of this compound in Mice (Estimated)

ParameterValueSpeciesNotes
BioavailabilityModerate to HighRat/DogWell absorbed orally in other species.
Half-lifeShort to ModerateRat/Dog/HumanFrequent dosing may be required to maintain steady-state concentrations.
MetabolismExtensive (Hepatic)Rat/Dog/HumanPrimarily metabolized by the liver.

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound maleate powder

  • Vehicle (e.g., sterile distilled water, 0.9% sterile saline, or 0.5% methylcellulose)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required amount of this compound maleate based on the desired dose (mg/kg) and the weight of the mice.

  • Weigh the this compound maleate powder accurately.

  • Dissolve the powder in the appropriate volume of the chosen vehicle to achieve the final desired concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • If for parenteral administration, ensure the final solution is sterile (e.g., by filtering through a 0.22 µm syringe filter).

  • Store the solution as recommended by the manufacturer, typically protected from light.

Administration Protocols

a) Oral Gavage (PO)

Materials:

  • Prepared this compound solution

  • Appropriate gauge feeding needle (e.g., 20-22 gauge, curved or straight with a ball tip)

  • Syringe (1 ml)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the exact volume of this compound solution to be administered.

  • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.

  • Insert the feeding needle into the side of the mouse's mouth and gently advance it along the esophagus into the stomach. Do not force the needle.

  • Slowly administer the calculated volume of the this compound solution.

  • Carefully withdraw the feeding needle.

  • Monitor the mouse for any signs of distress, such as choking or difficulty breathing.

b) Intraperitoneal (IP) Injection

Materials:

  • Prepared sterile this compound solution

  • Sterile syringe (1 ml) with an appropriate gauge needle (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the exact volume of this compound solution to be administered.

  • Securely restrain the mouse, exposing its abdomen.

  • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent puncture of the bladder or cecum.

  • Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Evaluation of this compound Efficacy

a) Behavioral Testing for Cognitive Enhancement

To assess the potential cognitive-enhancing effects of this compound, a battery of behavioral tests can be employed. It is recommended to acclimatize the mice to the testing room and apparatus before the start of the experiment.

  • Morris Water Maze: To evaluate spatial learning and memory.

  • Y-Maze or T-Maze: To assess spatial working memory.

  • Novel Object Recognition Test: To measure recognition memory.

  • Passive Avoidance Test: To evaluate fear-motivated learning and memory.

b) Measurement of Acetylcholinesterase (AChE) Activity

To confirm the biological activity of this compound, AChE activity in brain tissue can be measured.

Materials:

  • Mouse brain tissue (e.g., hippocampus, cortex)

  • Homogenization buffer

  • AChE assay kit (commercially available)

  • Spectrophotometer

Procedure:

  • Following the final this compound administration and behavioral testing, euthanize the mice and rapidly dissect the brain regions of interest on ice.

  • Homogenize the tissue in the appropriate buffer as per the assay kit instructions.

  • Centrifuge the homogenate to pellet cellular debris.

  • Use the supernatant for the AChE activity assay.

  • Follow the protocol of the commercial AChE assay kit to measure enzyme activity.

  • Compare AChE activity in this compound-treated mice to vehicle-treated controls. A significant reduction in AChE activity would indicate target engagement.

Mandatory Visualization

Velnacrine_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChR Cholinergic Receptors ACh_synapse->AChR Binds to AChE AChE ACh_synapse->AChE Hydrolyzed by Increased_ACh Increased Synaptic ACh ACh_synapse->Increased_ACh Leads to Neuronal_Signaling Enhanced Cholinergic Signaling AChR->Neuronal_Signaling Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibition Inhibition This compound This compound This compound->AChE Increased_ACh->AChR Increased Activation of

Caption: this compound inhibits AChE, increasing acetylcholine levels and enhancing cholinergic signaling.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Prepare this compound Solution B Administer this compound (PO or IP) A->B C Behavioral Testing (e.g., Morris Water Maze) B->C D Tissue Collection (Brain Dissection) C->D E Biochemical Analysis (AChE Activity Assay) D->E

Caption: Experimental workflow for this compound administration and evaluation in mouse models.

References

Preparing Velnacrine Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Velnacrine is a potent, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). As a hydroxylated derivative of tacrine, this compound has been investigated for its potential therapeutic effects in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[1] By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] In cell culture experiments, this compound is a valuable tool for studying cholinergic signaling pathways, neurotoxicity, and the mechanisms of neurodegenerative diseases. This document provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro research.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValue
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Appearance Solid
Solubility Soluble in DMSO (this compound maleate: 100 mg/mL)
Mechanism of Action Reversible Acetylcholinesterase (AChE) Inhibitor[1]

Safety Precautions

This compound, like many biologically active small molecules, requires careful handling to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder and solutions.

  • Handling Powder: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Waste Disposal: Dispose of all this compound-containing waste according to your institution's hazardous waste disposal procedures.

  • Toxicity: this compound may be harmful if swallowed or inhaled and may cause skin and eye irritation. In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.

Experimental Protocols

Materials
  • This compound (or this compound maleate) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium appropriate for your cell line

  • Sterile serological pipettes

  • Laminar flow hood (biological safety cabinet)

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound. Adjust the calculations accordingly if a different concentration is desired.

  • Calculation:

    • Determine the mass of this compound needed. For a 100 mM stock solution in 1 mL of DMSO:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.001 L x 214.26 g/mol

      • Mass = 0.021426 g or 21.43 mg

  • Weighing:

    • In a chemical fume hood, carefully weigh out 21.43 mg of this compound powder using a calibrated analytical balance. Use a tared, sterile microcentrifuge tube or vial to contain the powder.

  • Dissolving:

    • Inside a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.

  • Storage:

    • Aliquot the 100 mM this compound stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, with 0.1% being preferable.

  • Intermediate Dilution (Optional but Recommended):

    • To minimize pipetting errors and ensure accurate final concentrations, it is good practice to perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 1 mM intermediate solution from a 100 mM stock, dilute the stock 1:100 in medium (e.g., 10 µL of 100 mM stock + 990 µL of medium).

  • Final Dilution:

    • Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your experimental volume.

    • Example: To prepare 1 mL of a 10 µM working solution from a 1 mM intermediate solution:

      • Use the formula: C₁V₁ = C₂V₂

      • (1000 µM)(V₁) = (10 µM)(1000 µL)

      • V₁ = 10 µL

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the ideal concentration range for your experimental setup. Based on available cytotoxicity data, the following can be used as a starting point:

Cell LineLC₅₀ (µg/mL)Approximate LC₅₀ (µM)Suggested Starting Range (µM)
HepG2 (Human Hepatoma)84 - 190[2]392 - 8871 - 100
Primary Rat HepatocytesComparable to HepG2[2]-1 - 100
H4 (Rat Hepatoma)More sensitive than HepG2[2]-0.1 - 50

For non-cytotoxic, functional assays investigating the effects of acetylcholinesterase inhibition, it is advisable to start with concentrations significantly lower than the LC₅₀ values, for instance, in the range of 0.1 to 10 µM.

Visualization of this compound's Mechanism of Action

The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway affected by this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Intermediate Dilution (in Culture Medium) thaw->intermediate final Final Dilution (to Desired Concentration) intermediate->final treat Treat Cells final->treat

Caption: Experimental workflow for preparing this compound stock and working solutions.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_pre Acetylcholine (ACh) Vesicle Synaptic Vesicle Release Vesicle->Release Release ACh_cleft ACh Release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolyzes AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: this compound inhibits AChE, increasing ACh in the synaptic cleft.

References

Application Notes and Protocols for Measuring Velnacrine Acetylcholinesterase (AChE) Inhibition using Ellman's Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the inhibition of acetylcholinesterase (AChE) by Velnacrine using the Ellman's assay. This colorimetric method is a reliable and widely used technique for screening and characterizing AChE inhibitors.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating the nerve impulse.[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2]

This compound, a derivative of tacrine, is an acetylcholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease.[3] Ellman's assay is a simple, rapid, and cost-effective method to determine the inhibitory potential of compounds like this compound on AChE activity.[4] The assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh), to produce a yellow-colored product (TNB) that can be quantified spectrophotometrically at 412 nm.[5][6]

Principle of the Assay

The Ellman's assay for AChE inhibition involves a two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.

  • Colorimetric Reaction: The resulting thiocholine reacts with DTNB (Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured by its absorbance at 412 nm.[6]

The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color development. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Data Presentation

This compound Inhibition of Acetylcholinesterase
ParameterValueSource Enzyme
IC50 ~36 nMHuman Erythrocyte AChE

Note: The IC50 value for this compound can vary depending on the source of the acetylcholinesterase and the specific experimental conditions. The value presented here is an approximate value based on available literature for illustrative purposes.

Experimental Protocols

This protocol is adapted for a 96-well microplate format, allowing for high-throughput screening.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (or other sources)

  • This compound maleate

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the enzyme activity. A typical final concentration is 0.02 U/mL.

  • ATCh Solution (14 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 14 mM. Prepare this solution fresh before use.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Protect this solution from light.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer).

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination.

Assay Procedure
  • Assay Setup: In a 96-well plate, add the following reagents in the specified order for each reaction well:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 10 µL of this compound working solution (or buffer for control and blank)

    • 10 µL of AChE solution (add buffer for the blank)

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme.[7]

  • Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCh solution to each well.[7]

  • Kinetic Measurement: Immediately after adding ATCh, place the microplate in a plate reader and measure the absorbance at 412 nm every 30 seconds for 5 minutes.[8]

  • Controls:

    • Control (100% activity): Contains all reagents except the inhibitor (replace with buffer).

    • Blank: Contains all reagents except the enzyme (replace with buffer) to account for the non-enzymatic hydrolysis of ATCh.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for the blank reading by subtracting the rate of the blank from all other readings.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula:

    Where:

    • V_control is the rate of reaction of the control.

    • V_inhibitor is the rate of reaction in the presence of this compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 is the concentration of this compound that produces 50% inhibition of AChE activity, which can be determined using non-linear regression analysis.[8]

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Increased_ACh Increased ACh Level & Enhanced Signal This compound This compound (AChE Inhibitor) This compound->AChE Inhibits

Caption: Mechanism of AChE inhibition by this compound in the synaptic cleft.

Experimental Workflow of Ellman's Assay

Ellmans_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: AChE, this compound, DTNB, ATCh, Buffer add_buffer Add Buffer prep_reagents->add_buffer add_this compound Add this compound (or Buffer for control) add_buffer->add_this compound add_ache Add AChE add_this compound->add_ache pre_incubate Pre-incubate (10 min) add_ache->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_atch Add ATCh (Initiate reaction) add_dtnb->add_atch read_absorbance Read Absorbance at 412 nm (Kinetic measurement) add_atch->read_absorbance calc_rate Calculate Reaction Rate read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

References

high-performance liquid chromatography (HPLC) method for Velnacrine analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature did not yield a specific, officially published High-Performance Liquid Chromatography (HPLC) method for the analysis of Velnacrine. However, based on the general principles of HPLC method development and validation for pharmaceutical compounds, a robust and reliable method can be established. This document provides a detailed application note and protocol for the determination of this compound, designed for researchers, scientists, and drug development professionals.

Application Note: Determination of this compound using Reverse-Phase HPLC

Introduction

This compound is a potent, reversible cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease.[1][2] Accurate and precise quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a proposed reverse-phase HPLC method for the analysis of this compound. The method is designed to be simple, rapid, and suitable for routine analysis.

Principle

The method utilizes reverse-phase chromatography to separate this compound from potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer provides the separation. This compound is detected by its UV absorbance. Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard.

Apparatus and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Vials for autosampler

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

  • This compound reference standard

Protocols

1. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL) from a separate weighing of the reference standard.

2. Sample Preparation (for Drug Product)

  • Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Mix well and filter a portion through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis Protocol

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

  • System Suitability: Inject the standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • Analysis Procedure: Inject the blank (mobile phase), calibration standards, QC samples, and sample solutions into the HPLC system. Record the chromatograms and integrate the peak areas.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5 to 6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) > 0.999

Table 2: Precision and Accuracy Data for this compound Analysis

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low3< 2.0< 2.098.0 - 102.0
Medium30< 2.0< 2.098.0 - 102.0
High75< 2.0< 2.098.0 - 102.0

Table 3: System Suitability and Sensitivity

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates> 20005500
LOD -~0.1 µg/mL
LOQ -~0.3 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_reporting Reporting prep_solutions Prepare Mobile Phase, Standards, and QCs system_suitability System Suitability Test prep_solutions->system_suitability prep_sample Prepare Sample (e.g., Tablet Extraction) run_sequence Run Analytical Sequence (Blank, Standards, QCs, Samples) prep_sample->run_sequence system_suitability->run_sequence integrate_peaks Integrate Chromatographic Peaks run_sequence->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify this compound in Samples calibration_curve->quantify report_results Report Final Results quantify->report_results

Caption: Workflow for this compound analysis by HPLC.

References

Velnacrine as a Positive Control for Cholinesterase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a hydroxylated analog of tacrine, is a reversible cholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease.[1] Its mechanism of action involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This property makes this compound a suitable positive control for in vitro cholinesterase inhibition assays, providing a reliable benchmark for the evaluation of novel cholinesterase inhibitors. These application notes provide a detailed protocol for using this compound as a positive control in a 96-well plate format based on the Ellman's method.

Data Presentation

CompoundTarget EnzymeIC50 Value (nM)Source Organism
TacrineAcetylcholinesterase (AChE)31Snake Venom
TacrineButyrylcholinesterase (BChE)25.6Human Serum

Note: The provided IC50 values are for tacrine and should be used as a reference for assay performance when using this compound as a positive control. It is recommended that each laboratory establishes its own in-house IC50 value for this compound under their specific experimental conditions.

Experimental Protocols

Principle of the Assay

The cholinesterase inhibition assay is based on the Ellman's method, a colorimetric assay that measures the activity of cholinesterase enzymes. The enzyme hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The presence of a cholinesterase inhibitor, such as this compound, will reduce the rate of ATC hydrolysis, leading to a decrease in the intensity of the yellow color.

Materials and Reagents
  • This compound hydrochloride (or other appropriate salt)

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Butyrylcholinesterase (BChE) from equine serum (or other suitable source)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.

  • ATCI/BTCI Substrate Solution (14 mM): Dissolve an appropriate amount of ATCI or BTCI in the phosphate buffer. Prepare this solution fresh before use.

  • AChE/BChE Enzyme Solution (1 U/mL): Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the well will be lower.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute with phosphate buffer to achieve the desired concentrations for the assay.

Assay Protocol in 96-Well Plate
  • Plate Setup:

    • Blank: 140 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate Solution

    • Control (No Inhibitor): 130 µL Phosphate Buffer + 10 µL Enzyme Solution + 10 µL DTNB + 10 µL Substrate Solution

    • Positive Control (this compound): 120 µL Phosphate Buffer + 10 µL this compound Solution (at various concentrations) + 10 µL Enzyme Solution + 10 µL DTNB + 10 µL Substrate Solution

    • Test Compound: 120 µL Phosphate Buffer + 10 µL Test Compound Solution (at various concentrations) + 10 µL Enzyme Solution + 10 µL DTNB + 10 µL Substrate Solution

  • Procedure: a. To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0). b. Add 10 µL of the this compound solution (for the positive control wells) or the test compound solution to the respective wells. For the control well, add 10 µL of phosphate buffer. c. Add 10 µL of the AChE or BChE enzyme solution (1 U/mL) to all wells except the blank. d. Incubate the plate at 25°C for 10 minutes. e. After incubation, add 10 µL of 10 mM DTNB to each well. f. Initiate the reaction by adding 10 µL of the 14 mM ATCI or BTCI substrate solution to all wells. g. Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

  • Calculate the percentage of inhibition for each concentration of this compound and the test compounds using the following formula:

    % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Visualizations

Cholinesterase_Inhibition_Mechanism cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to Choline Choline Acetate Acetate AChE->Choline Hydrolyzes to AChE->Acetate This compound This compound This compound->AChE Reversibly Inhibits

Caption: Mechanism of this compound's inhibitory action on Acetylcholinesterase.

Ellman_Assay_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps Enzyme AChE or BChE Incubation 1. Pre-incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Acetylthiocholine (ATCI) Reaction_Start 2. Add Substrate (ATCI) to initiate reaction Substrate->Reaction_Start Inhibitor This compound (Positive Control) or Test Compound Inhibitor->Incubation DTNB Ellman's Reagent (DTNB) Color_Development 3. ATCI is hydrolyzed to Thiocholine Thiocholine reacts with DTNB DTNB->Color_Development Incubation->Reaction_Start Reaction_Start->Color_Development Measurement 4. Measure Absorbance at 412 nm Color_Development->Measurement

Caption: Workflow for the cholinesterase inhibition assay using the Ellman's method.

References

Application Notes and Protocols for Cholinergic-Mediated Cognitive Deficits in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for studying cholinergic-mediated cognitive deficits in rodent models. Contrary to the topic's premise, Velnacrine is not used to induce cognitive deficits. This compound is a reversible acetylcholinesterase (AChE) inhibitor, a class of compounds that enhances cholinergic neurotransmission and is investigated for the treatment of cognitive decline, such as in Alzheimer's disease.

To study the effects of compounds like this compound, cognitive deficits are first induced using a cholinergic antagonist. The most common and well-validated agent for this purpose is scopolamine, a muscarinic receptor antagonist that impairs learning and memory by blocking acetylcholine signaling. This document, therefore, details the protocol for inducing cognitive deficits with scopolamine and then provides a representative protocol for reversing these deficits using an AChE inhibitor.

Due to the limited availability of public data on this compound in scopolamine-reversal rodent models, this protocol will use data from its parent compound, Tacrine , as a well-documented and structurally related surrogate to illustrate the therapeutic effects of AChE inhibition.

Signaling Pathway: Cholinergic Synapse

The diagram below illustrates the mechanism of action for both the inducing agent (Scopolamine) and the therapeutic agent (AChE Inhibitor) at a cholinergic synapse. Scopolamine blocks the postsynaptic M1 muscarinic receptor, preventing acetylcholine (ACh) from binding and initiating a signal. An AChE inhibitor, such as this compound or Tacrine, prevents the breakdown of ACh in the synaptic cleft, increasing its concentration and duration of action, thereby helping to overcome the receptor blockade.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ChAT Choline Acetyltransferase (ChAT) ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesizes ACh ACh ACh ACh_Vesicle->ACh Release M1_Receptor M1 Muscarinic Receptor Signal Signal Transduction (Learning & Memory) M1_Receptor->Signal Activates ACh->M1_Receptor Binds to AChE AChE AChE->ACh Breaks down Scopolamine Scopolamine Scopolamine->M1_Receptor Blocks AChE_I AChE Inhibitor (this compound/Tacrine) AChE_I->AChE Inhibits

Caption: Mechanism of cholinergic antagonism and its reversal.

Experimental Protocols

Part 1: Induction of Cognitive Deficit with Scopolamine

This protocol describes the induction of a transient and reversible cognitive deficit in rodents, which is widely used to screen potential nootropic or anti-amnesic compounds.

1.1. Animals:

  • Species: Male Wistar rats or Swiss albino mice.

  • Weight: Rats (200-250g), Mice (25-30g).

  • Housing: Standard housing conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least one week before experiments.

1.2. Materials:

  • Scopolamine Hydrobromide (Sigma-Aldrich or equivalent).

  • Sterile Saline (0.9% NaCl).

  • Animal handling and injection equipment (syringes, needles).

  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-Maze).

1.3. Procedure:

  • Preparation of Scopolamine Solution: Dissolve scopolamine hydrobromide in sterile saline to a final concentration of 0.1 mg/mL to 1 mg/mL, depending on the target dose. A common dose is 1 mg/kg for rats.

  • Administration: Administer scopolamine via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.

  • Timing: The injection should be performed 30 minutes prior to the acquisition trial of the behavioral test to ensure peak effect.

  • Control Group: A control group should be administered an equivalent volume of sterile saline (vehicle) using the same route and timing.

Part 2: Reversal of Cognitive Deficit with an AChE Inhibitor (Tacrine as an example)

This protocol outlines the administration of an acetylcholinesterase inhibitor to assess its ability to ameliorate the cognitive deficits induced by scopolamine.

2.1. Materials:

  • Tacrine Hydrochloride (or this compound if available).

  • Appropriate vehicle for dissolution (e.g., sterile saline or distilled water).

2.2. Procedure:

  • Preparation of Tacrine Solution: Dissolve Tacrine HCl in sterile saline. A typical dose range for reversal studies is 1-5 mg/kg.

  • Administration: Administer the therapeutic compound (Tacrine) via i.p. or oral (p.o.) route.

  • Timing: The therapeutic compound is typically administered 30-60 minutes before the scopolamine injection. This allows the inhibitor to be active when the cholinergic blockade is induced.

  • Experimental Groups:

    • Group 1 (Control): Vehicle (Saline) + Vehicle (Saline)

    • Group 2 (Scopolamine): Vehicle (Saline) + Scopolamine (1 mg/kg)

    • Group 3 (Tacrine + Scopolamine): Tacrine (e.g., 3 mg/kg) + Scopolamine (1 mg/kg)[1][2]

    • Group 4 (Tacrine only): Tacrine (e.g., 3 mg/kg) + Vehicle (Saline) - Optional, to test for pro-cognitive effects of the drug alone.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a scopolamine-reversal study.

Experimental_Workflow cluster_setup Setup & Acclimatization cluster_treatment Treatment & Induction cluster_testing Behavioral Assessment cluster_analysis Data Analysis acclimate Animal Acclimatization (1 week) hab Habituation to Behavioral Apparatus acclimate->hab drug_admin Administer AChE Inhibitor (e.g., Tacrine) or Vehicle wait1 Wait (30-60 min) drug_admin->wait1 scop_admin Administer Scopolamine or Vehicle (i.p.) wait1->scop_admin wait2 Wait (30 min) scop_admin->wait2 acq_trial Acquisition Trial (e.g., MWM, NOR) wait2->acq_trial ret_trial Retention/Probe Trial (24h later) acq_trial->ret_trial data_coll Collect Performance Metrics (Latency, Alternation %, etc.) ret_trial->data_coll stats Statistical Analysis (ANOVA, t-test) data_coll->stats

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Velnacrine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, also known as 1-hydroxytacrine, is the primary metabolite of tacrine, a centrally acting cholinesterase inhibitor previously used in the treatment of Alzheimer's disease.[1] Concerns regarding hepatotoxicity were a significant factor in the clinical use of tacrine and its derivatives.[2][3] Understanding the cytotoxic potential of this compound and its subsequent metabolites is crucial for evaluating its safety profile and for the development of safer analogs. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and its metabolites, along with a summary of available data.

The primary metabolic pathway of tacrine involves hydroxylation, mediated by cytochrome P450 enzymes, to form monohydroxy metabolites, including this compound (1-hydroxytacrine), 2-hydroxytacrine, and 4-hydroxytacrine.[1][4] this compound itself is further metabolized to dihydroxy derivatives.[2] Studies have shown that the cytotoxic potential of these metabolites varies, with the parent compound tacrine generally being more cytotoxic than its hydroxylated metabolites.[2]

This application note focuses on established in vitro cytotoxicity assays—Neutral Red Uptake, MTT, and LDH release—to evaluate the effects of this compound and its metabolites on liver cells, which are the primary site of metabolism and potential toxicity.

Data Presentation: Cytotoxicity of this compound and its Metabolites

The following table summarizes the 50% Lethal Concentration (LC50) values of this compound and its dihydroxy metabolites in various hepatic cell lines, as determined by the Neutral Red Uptake assay after a 24-hour exposure.

CompoundCell LineLC50 (µg/mL)[2]
This compound (1-hydroxytacrine) Primary Rat Hepatocytes>500
HepG2 (Human Hepatoma)190
H4 (Rat Hepatoma)84
Primary Dog Hepatocytes>500
Dihydroxy this compound Metabolites Primary Rat Hepatocytes251 - >500
HepG2 (Human Hepatoma)283 - 434

Note: The specific structures of the dihydroxy this compound metabolites tested in the cited study were not detailed.

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of this compound and its metabolites involves cell culture, treatment with the test compounds, and subsequent measurement of cell viability or cytotoxicity using one of the detailed protocols below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare this compound & Metabolite Solutions treatment Treat Cells with Test Compounds compound_prep->treatment seeding->treatment incubation Incubate for 24-48 hours treatment->incubation assay_choice Select Cytotoxicity Assay (NRU, MTT, or LDH) incubation->assay_choice measurement Measure Absorbance/ Fluorescence assay_choice->measurement calculation Calculate % Viability & IC50 Values measurement->calculation

Caption: General experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound and its metabolites

  • 96-well tissue culture plates

  • Neutral Red solution (50 µg/mL in sterile PBS)

  • Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (540 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and its metabolites in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same solvent concentration used for the compounds) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • Neutral Red Staining: Remove the treatment medium and wash the cells gently with 150 µL of PBS. Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

  • Dye Extraction: After incubation, remove the Neutral Red solution and wash the cells with 150 µL of PBS. Add 150 µL of Neutral Red destain solution to each well and shake the plate on an orbital shaker for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to the vehicle control wells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which reflects the number of viable cells present.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound and its metabolites

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Neutral Red Uptake Assay protocol.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound and its metabolites

  • 96-well tissue culture plates

  • LDH assay kit (commercially available)

  • Microplate reader (as per kit instructions, usually around 490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Neutral Red Uptake Assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance: Add the stop solution from the kit and measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment by subtracting the spontaneous LDH release from the treated values and dividing by the maximum LDH release.

Signaling Pathway of Tacrine-Induced Hepatotoxicity

While the precise mechanisms are still under investigation, tacrine-induced hepatotoxicity is thought to involve the formation of reactive metabolites that can lead to oxidative stress and cellular damage.

signaling_pathway cluster_metabolism Metabolism in Hepatocytes cluster_effects Cellular Effects cluster_outcome Outcome Tacrine Tacrine This compound This compound (1-hydroxytacrine) Tacrine->this compound CYP450 Dihydroxy Dihydroxy Metabolites This compound->Dihydroxy CYP450 Reactive Reactive Intermediates This compound->Reactive Oxidative_Stress Oxidative Stress Reactive->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Membrane_Damage Cell Membrane Damage Oxidative_Stress->Membrane_Damage Apoptosis Apoptosis/Necrosis Mitochondrial_Dysfunction->Apoptosis Membrane_Damage->Apoptosis LDH_Release LDH Release Membrane_Damage->LDH_Release

References

Application Notes and Protocols for Velnacrine Extraction from Brain Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine is a hydroxylated derivative of tacrine and acts as a cholinesterase inhibitor.[1] Its therapeutic potential in Alzheimer's disease has been investigated due to its ability to increase acetylcholine levels in the central nervous system.[1] Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical drug development.

This application note details two common and effective extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) , following protein precipitation. Both methods are designed to be compatible with downstream analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of this compound

This compound, as a cholinesterase inhibitor, prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged action of ACh, enhancing cholinergic neurotransmission. The diagram below illustrates this mechanism.

Velnacrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pre_neuron Acetyl-CoA + Choline ACh_vesicle ACh Vesicle pre_neuron->ACh_vesicle Choline Acetyltransferase ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binds AChE->pre_neuron Choline + Acetate This compound This compound This compound->AChE Inhibits postsynaptic_effect Postsynaptic Effect (e.g., Nerve Impulse) ACh_receptor->postsynaptic_effect

Caption: Mechanism of action of this compound as a cholinesterase inhibitor.

Experimental Protocols

An overview of the experimental workflow for this compound extraction from brain tissue is presented below.

Velnacrine_Extraction_Workflow start Brain Tissue Sample (Frozen) homogenization Homogenization (e.g., in PBS or buffer) start->homogenization protein_precipitation Protein Precipitation (e.g., with Acetonitrile) homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant extraction_choice Extraction Method supernatant->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle Option 1 spe Solid-Phase Extraction (SPE) extraction_choice->spe Option 2 evaporation Evaporation & Reconstitution lle->evaporation spe->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis

Caption: General workflow for this compound extraction from brain tissue.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Brain tissue samples (stored at -80°C)

Sample Preparation: Homogenization
  • Weigh the frozen brain tissue sample (approximately 100-200 mg).

  • Add ice-cold PBS (or other suitable buffer) at a fixed ratio (e.g., 1:3 or 1:4, w/v).

  • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

Protein Precipitation
  • To a known volume of brain homogenate (e.g., 100 µL), add a specific volume of ice-cold acetonitrile (typically 3-4 times the homogenate volume) containing the internal standard.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant, which contains this compound and the internal standard.

Extraction Protocol 1: Liquid-Liquid Extraction (LLE)

This method is based on the partitioning of the analyte between two immiscible liquid phases.

  • To the supernatant from the protein precipitation step, add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, 1 mL).

  • Vortex the mixture for 5-10 minutes to facilitate the transfer of this compound into the organic phase.

  • Centrifuge at a moderate speed (e.g., 4,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Extraction Protocol 2: Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by ultrapure water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elute this compound and the internal standard with a small volume of an appropriate elution solvent (e.g., methanol with a small percentage of formic acid or ammonia).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Data Presentation and Method Performance

The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound in brain tissue, based on data from similar compounds analyzed by LC-MS/MS. Note: These values are for illustrative purposes and must be determined experimentally during method validation.

Table 1: LC-MS/MS Method Parameters (Hypothetical)

ParameterRecommended Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (this compound) To be determined experimentally (e.g., precursor ion -> product ion)
MS/MS Transition (Internal Standard) To be determined experimentally

Table 2: Method Validation Parameters (Hypothetical)

ParameterAcceptance CriteriaHypothetical Value
Linearity (r²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Accuracy (%RE) Within ±15% of nominal value± 10%
Extraction Recovery Consistent and reproducible85 - 95%
Matrix Effect Within acceptable limits< 15%

Conclusion

The protocols outlined in this document provide a comprehensive framework for the extraction and subsequent quantitative analysis of this compound from brain tissue samples. While both LLE and SPE are viable options, the choice of method will depend on the specific requirements of the study, including desired sample cleanup, throughput, and potential for automation. It is imperative that any method based on these protocols is fully validated according to regulatory guidelines to ensure the reliability and reproducibility of the generated data.[2]

References

Application Note: Quantification of Velnacrine in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible acetylcholinesterase inhibitor, has been investigated for its potential in treating Alzheimer's disease. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the determination of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is adapted from established and validated procedures for analogous compounds and is designed to deliver high sensitivity, specificity, and reliability.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. Plasma samples are first subjected to a sample preparation procedure to extract the analyte and remove interferences. The extracted samples are then injected into a liquid chromatography system for separation from endogenous plasma components. The analyte is subsequently ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to an internal standard (IS) with a calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges or appropriate liquid-liquid extraction solvents

Instrumentation
  • Liquid Chromatography system (e.g., Agilent 1290 Infinity LC, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Analytical column (e.g., C18 reversed-phase column, 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for sample cleanup and concentration.[1][2]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add the internal standard. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. For a related compound, tacrine, the transition was m/z 199.10 → 171.20.[3]

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound, based on data from analogous drug quantification assays.[3][4]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100> 0.99

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low QC0.3< 15< 1585 - 115
Mid QC30< 15< 1585 - 115
High QC80< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 8590 - 110
Internal Standard> 8590 - 110

Method Validation

The developed LC-MS/MS method should be validated according to the guidelines of the Food and Drug Administration (FDA) or other relevant regulatory bodies.[5] Key validation parameters include:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: Establish the relationship between the instrument response and known concentrations of the analyte.

  • Precision and Accuracy: Determine the closeness of repeated measurements and the closeness of the mean test results to the true value.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Vortex Vortex Add_IS->Vortex SPE Solid-Phase Extraction Vortex->SPE Elute Elute with Methanol SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Injection Inject into LC System Reconstitute->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification.

G cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis Tune_MS Optimize MS Parameters (MRM Transitions) Develop_LC Develop LC Method (Column, Mobile Phase, Gradient) Tune_MS->Develop_LC Optimize_SP Optimize Sample Preparation (SPE/LLE) Develop_LC->Optimize_SP Selectivity Selectivity & Specificity Optimize_SP->Selectivity Linearity Linearity & Range Selectivity->Linearity Precision Precision & Accuracy Linearity->Precision LLOQ LOD & LLOQ Precision->LLOQ Recovery Recovery & Matrix Effect LLOQ->Recovery Stability Stability Recovery->Stability Run_Samples Analyze Study Samples Stability->Run_Samples Process_Data Process Data Run_Samples->Process_Data Report_Results Report Results Process_Data->Report_Results

Caption: LC-MS/MS method development and validation process.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in plasma using LC-MS/MS. The described protocol, when properly validated, will serve as a robust and reliable tool for pharmacokinetic and clinical studies involving this compound. The high sensitivity and specificity of this method make it well-suited for the demanding requirements of drug development research.

References

Troubleshooting & Optimization

Optimizing Velnacrine Dosing Regimens for Behavioral Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velnacrine in behavioral experiments. The information is designed to address specific issues that may be encountered during the experimental process, with a focus on optimizing dosing regimens.

Disclaimer: this compound is a cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease. However, its clinical development was halted due to safety concerns, particularly hepatotoxicity, and it did not receive FDA approval.[1][2] Consequently, there is limited publicly available data on its use in preclinical behavioral experiments. The following guidance is based on the known pharmacology of this compound, data from human studies, and established principles for working with other cholinesterase inhibitors in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] By inhibiting these enzymes, this compound increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for its potential effects on cognitive functions such as learning and memory.

Q2: I can't find a recommended dose for this compound in rats/mice for a behavioral study. Where should I start?

A2: Due to the limited preclinical research on this compound, establishing a definitive starting dose is challenging. However, a rational approach is to begin with a dose-finding study based on doses used for other acetylcholinesterase inhibitors in similar behavioral paradigms. For instance, studies with physostigmine have used doses in the range of 0.03-0.3 mg/kg, while donepezil has been tested at 0.1-1.0 mg/kg in rodents for cognitive enhancement. It is crucial to start with low doses and carefully observe for any adverse effects.

Q3: What are the potential side effects of this compound in animal models?

A3: While specific data in common rodent models is scarce, the known adverse effects of this compound and other cholinesterase inhibitors in humans and other species can guide observation. The most significant concern is hepatotoxicity (liver damage), as evidenced by elevated liver enzymes in clinical trials.[1][4] Other potential side effects related to cholinergic overstimulation may include:

  • Gastrointestinal issues (e.g., diarrhea, salivation)

  • Tremors or muscle fasciculations

  • Changes in locomotor activity (either increases or decreases)

  • Seizures at high doses

It is imperative to include humane endpoints in your experimental protocol and to closely monitor the animals for any signs of distress or toxicity.

Q4: How should I administer this compound to my animals?

A4: The route of administration can significantly impact the pharmacokinetics and efficacy of this compound. Common routes for systemic administration in rodent behavioral studies include:

  • Intraperitoneal (IP) injection: Offers rapid absorption.

  • Subcutaneous (SC) injection: Generally provides a slower and more sustained release compared to IP.

  • Oral gavage (PO): Mimics the intended clinical route of administration for many drugs.

The choice of administration route should be consistent with the goals of the study. For acute effects on a behavioral task, IP or SC administration 30-60 minutes prior to testing is common. For chronic studies, oral gavage or administration in drinking water or food may be more appropriate, though ensuring accurate dosing with the latter methods can be challenging.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No observable behavioral effect at the tested doses. Sub-therapeutic dose: The dose may be too low to elicit a significant response.Gradually increase the dose in subsequent cohorts while carefully monitoring for adverse effects. Consider that the effective dose for cognitive enhancement may be narrow.
Poor bioavailability: The drug may not be reaching the central nervous system in sufficient concentrations.Consider a different route of administration (e.g., switch from PO to IP). Review available pharmacokinetic data for this compound in the species being used.
Timing of administration: The behavioral test may not be conducted at the time of peak drug concentration in the brain.Conduct a pilot study to determine the optimal time window between drug administration and behavioral testing.
High incidence of adverse effects (e.g., tremors, lethargy, severe diarrhea). Supratherapeutic dose: The dose is likely too high, leading to excessive cholinergic stimulation.Immediately reduce the dose for subsequent experiments. Review the literature for the LD50 of this compound or similar compounds in the species of interest. Ensure accurate dose calculations and preparation.
Rapid absorption: The route of administration may be leading to a rapid peak in plasma concentration.Consider a route with slower absorption (e.g., switch from IP to SC or PO) to achieve a more sustained and tolerable exposure.
Inconsistent or highly variable behavioral results between animals. Inconsistent drug administration: Variability in injection technique or gavage volume can lead to inconsistent dosing.Ensure all personnel are properly trained and standardized on the administration technique. Use appropriate and calibrated equipment.
Individual differences in metabolism: As with many drugs, there can be significant inter-individual variability in how this compound is metabolized.Increase the sample size per group to account for this variability. If possible, measure plasma or brain levels of this compound to correlate with behavioral outcomes.
Decreased locomotor activity, potentially confounding cognitive task performance. Cholinergic side effects: High cholinergic tone can lead to motor impairments.Lower the dose. If the behavioral task is sensitive to motor activity (e.g., Morris water maze), consider a task with lower motor demands or use video tracking to analyze locomotor parameters separately from cognitive endpoints.

Data Presentation: Dosing of Cholinesterase Inhibitors in Rodent Behavioral Studies (for reference)

Since specific data for this compound is limited, the following table summarizes dosing information for other commonly used acetylcholinesterase inhibitors in rodent behavioral experiments. This can serve as a guide for designing initial dose-finding studies for this compound.

Compound Species Dose Range (mg/kg) Route of Administration Behavioral Test Reference
PhysostigmineMouse0.03 - 0.3SubcutaneousSpatial Reversal Learning, Fear Conditioning[5][6]
DonepezilMouse0.1 - 1.0SubcutaneousSpatial Reversal Learning, Fear Conditioning[5][6]
Tacrine (parent compound of this compound)Rat1.0 - 3.0OralObject Recognition, Passive Avoidance

Experimental Protocols

Protocol 1: Dose-Response Study for Locomotor Activity

This protocol is designed to establish a dose range of this compound that does not produce significant motor impairments, which could confound the results of cognitive tasks.

  • Animals: Use the desired species and strain of rodent for your main behavioral experiment (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution of 0.5% methylcellulose in water). Prepare a range of doses based on the reference data for other cholinesterase inhibitors (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

  • Administration: Administer the selected doses via the intended route for your main experiment (e.g., IP injection). Include a vehicle-only control group.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before administration.

  • Testing: 30 minutes post-injection, place each animal in an open-field arena and record its locomotor activity for a set period (e.g., 15-30 minutes) using an automated tracking system.

  • Data Analysis: Analyze key locomotor parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Interpretation: Identify the highest dose of this compound that does not cause a significant alteration in locomotor activity compared to the vehicle control group. This dose can be considered the maximum tolerated dose (MTD) for cognitive testing.

Protocol 2: Morris Water Maze for Spatial Learning and Memory

This is a standard protocol for assessing hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (typically 1.2-1.5 m in diameter for rats, 1.0-1.2 m for mice) filled with water made opaque with non-toxic white paint or a milk powder solution. A small escape platform is submerged just below the water surface. The pool should be located in a room with various distal visual cues.

  • Acclimation: Handle the animals for several days before the start of the experiment.

  • Drug Administration: Administer this compound (at a dose determined from the locomotor activity study) or vehicle at a consistent time before each daily session (e.g., 30 minutes prior).

  • Acquisition Phase (e.g., 5 days):

    • Each day, each animal undergoes a series of trials (e.g., 4 trials).

    • For each trial, the animal is placed in the water at one of four quasi-random starting positions, facing the wall of the pool.

    • The animal is allowed to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds).

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (e.g., Day 6):

    • The escape platform is removed from the pool.

    • The animal is placed in the pool at a novel start position and allowed to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis: Analyze the learning curve during the acquisition phase (a decrease in escape latency and path length over days). In the probe trial, compare the time spent in the target quadrant to the time spent in other quadrants.

Mandatory Visualizations

Velnacrine_Mechanism_of_Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits BuChE Butyrylcholinesterase (BuChE) This compound->BuChE Inhibits Acetylcholine_Breakdown Acetylcholine Breakdown AChE->Acetylcholine_Breakdown Catalyzes Acetylcholine_Levels Increased Acetylcholine in Synapse BuChE->Acetylcholine_Breakdown Catalyzes Acetylcholine_Breakdown->Acetylcholine_Levels Leads to Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission Acetylcholine_Levels->Cholinergic_Neurotransmission Results in Cognitive_Effects Potential Cognitive Enhancement Cholinergic_Neurotransmission->Cognitive_Effects May lead to

Caption: Mechanism of action of this compound.

Experimental_Workflow_this compound Start Start: Experimental Design Dose_Finding Dose-Finding Study (e.g., Locomotor Activity) Start->Dose_Finding Select_Dose Select Non-impairing Dose Dose_Finding->Select_Dose Behavioral_Testing Main Behavioral Experiment (e.g., Morris Water Maze) Select_Dose->Behavioral_Testing Proceed with Optimal Dose Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Adverse_Effects Adverse Effects Observed? Behavioral_Testing->Adverse_Effects Interpretation Interpretation of Results Data_Collection->Interpretation Adverse_Effects->Data_Collection No Adjust_Dose Adjust Dose / Protocol Adverse_Effects->Adjust_Dose Yes Adjust_Dose->Dose_Finding Re-evaluate

Caption: Experimental workflow for this compound studies.

Troubleshooting_Logic No_Effect No Behavioral Effect Check_Dose Is the dose sufficient? No_Effect->Check_Dose Increase_Dose Increase Dose Check_Dose->Increase_Dose No Check_Bioavailability Is bioavailability adequate? Check_Dose->Check_Bioavailability Yes Increase_Dose->No_Effect Re-test Change_Route Change Administration Route Check_Bioavailability->Change_Route No Check_Timing Is timing optimal? Check_Bioavailability->Check_Timing Yes Change_Route->No_Effect Re-test Adjust_Timing Adjust Time Between Dosing and Testing Check_Timing->Adjust_Timing No Consider_Other Consider other factors (e.g., metabolism, target engagement) Check_Timing->Consider_Other Yes Adjust_Timing->No_Effect Re-test

Caption: Troubleshooting logic for lack of behavioral effect.

References

common challenges and solutions in Velnacrine chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of Velnacrine, a potent cholinesterase inhibitor, presents a series of chemical challenges. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of its synthesis, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound's core structure, Tacrine?

The most prevalent and well-established method for synthesizing the Tacrine core of this compound is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl ketone or nitrile with a compound containing an active methylene group, typically a cyclic ketone like cyclohexanone.

Q2: What are the key starting materials for Tacrine synthesis?

The primary starting materials for the Friedländer synthesis of Tacrine are 2-aminobenzonitrile and cyclohexanone.

Q3: What catalysts are typically employed in the synthesis of Tacrine?

Acid catalysts are crucial for the Friedländer annulation. Commonly used catalysts include p-toluenesulfonic acid monohydrate, methanesulfonic acid, and sulfuric acid. Lewis acids such as zinc chloride have also been utilized.

Q4: How is this compound synthesized from Tacrine?

This compound is the 1-hydroxy derivative of Tacrine. Its synthesis involves the hydroxylation of the Tacrine molecule. This can be achieved through various oxidative methods, though specific and high-yield laboratory procedures can be challenging to establish. This compound is also known to be the major active metabolite of Tacrine, formed in vivo by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[1]

Troubleshooting Guide

Challenge Potential Cause Recommended Solution
Low Yield of Tacrine Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is refluxed at the appropriate temperature (typically 130-150°C in xylenes) for a sufficient duration (10-15 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
Suboptimal catalyst concentration.The ratio of the acid catalyst to 2-aminobenzonitrile is critical. For p-toluenesulfonic acid monohydrate, a molar ratio of approximately 1.02 to 1.6 is often effective.
Inefficient work-up and product isolation.After basification with aqueous sodium hydroxide, ensure thorough extraction of the product with a suitable organic solvent like dichloromethane. The use of activated charcoal during work-up can help remove impurities.[2]
Formation of Side Products Self-condensation of cyclohexanone or 2-aminobenzonitrile.Control the reaction temperature and the rate of addition of reagents. Using a suitable solvent like xylenes can help to minimize side reactions.
Over-oxidation or formation of multiple hydroxylated isomers during this compound synthesis.Employ regioselective hydroxylation methods if possible. Purification by column chromatography is often necessary to isolate the desired 1-hydroxy isomer.
Difficulty in Purification Presence of unreacted starting materials and catalyst residues.After the reaction, the product is often isolated as a salt. Basification and extraction are necessary to remove the acid catalyst. Recrystallization from a suitable solvent system, such as acetonitrile/water, can significantly improve purity.[2]
Tar-like byproducts.The use of activated charcoal and filtration through Celite during the work-up can help to remove colored and tarry impurities.[2]

Experimental Protocols

Synthesis of Tacrine (9-amino-1,2,3,4-tetrahydroacridine)

This protocol is adapted from a patented method known for its high yield and purity.[2]

Materials:

  • 2-aminobenzonitrile

  • Cyclohexanone

  • p-toluenesulfonic acid monohydrate

  • Xylenes

  • Dichloromethane

  • Aqueous sodium hydroxide (5%)

  • Activated charcoal

  • Potassium carbonate

  • Celite

Procedure:

  • A solution of 2-aminobenzonitrile in xylenes with a catalytic amount (0.02-0.05 equivalents) of p-toluenesulfonic acid monohydrate is heated to reflux with stirring.

  • At reflux, a solution of cyclohexanone in xylenes is added.

  • The mixture is refluxed for 8 to 12 hours.

  • The reaction is cooled, and an additional 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate are added.

  • The mixture is heated to reflux for another 3 to 7 hours.

  • The product precipitates as the p-toluenesulfonic acid salt and is isolated by filtration.

  • The salt is then basified with aqueous sodium hydroxide.

  • The free base is extracted with dichloromethane.

  • The combined organic phase is washed with water.

  • The solution is stirred with activated charcoal and potassium carbonate, then filtered through Celite.

  • The filtrate is concentrated on a rotary evaporator to yield 9-amino-1,2,3,4-tetrahydroacridine as a solid.

Quantitative Data for Tacrine Synthesis:

ParameterValueReference
Overall Yield93.4%[2]
Purity (by GC analysis)>99%[2]
Reaction Temperature130-150°C
Reaction Time10-15 hours

Visualizations

This compound Synthesis Workflow

Velnacrine_Synthesis_Workflow cluster_Tacrine_Synthesis Tacrine Synthesis (Friedländer Annulation) cluster_Velnacrine_Synthesis This compound Synthesis 2_Aminobenzonitrile 2_Aminobenzonitrile Reaction_Vessel Reaction (p-toluenesulfonic acid, Xylenes, 130-150°C) 2_Aminobenzonitrile->Reaction_Vessel Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Vessel Workup Work-up (Basification, Extraction) Reaction_Vessel->Workup Tacrine Tacrine Workup->Tacrine Tacrine_In Tacrine Tacrine->Tacrine_In Hydroxylation Hydroxylation (Oxidizing Agent) Tacrine_In->Hydroxylation Purification Purification (Chromatography) Hydroxylation->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound from Tacrine.

This compound's Mechanism of Action: Cholinesterase Inhibition

Cholinesterase_Inhibition cluster_Synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine_Release Acetylcholine (ACh) Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_in_Cleft ACh in Synaptic Cleft Acetylcholine_Release->ACh_in_Cleft ACh_Receptor ACh Receptors ACh_in_Cleft->ACh_Receptor AChE Acetylcholinesterase (AChE) ACh_in_Cleft->AChE Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission ACh_Breakdown ACh Breakdown AChE->ACh_Breakdown This compound This compound This compound->AChE Inhibits Inhibition Inhibition

Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels.

References

strategies to mitigate Velnacrine side effects in animal research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velnacrine in animal research. The information is designed to help mitigate potential side effects and ensure the welfare of animal subjects.

Troubleshooting Guides

Issue: Signs of Cholinergic Hyperactivity Observed

Symptoms: Salivation, lacrimation, urination, defecation (SLUD), tremors, fasciculations, bradycardia, or respiratory distress.

Cause: this compound is a potent acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine at neuromuscular junctions and in the central and peripheral nervous systems.[1][2]

Mitigation Strategies:

  • Dose Adjustment:

    • Reduce the dosage of this compound to the lowest effective dose.

    • Implement a dose-escalation protocol, starting with a low dose and gradually increasing to the target dose over several days. This allows for acclimatization and may reduce the severity of acute cholinergic signs.

  • Pre-treatment with a Muscarinic Antagonist:

    • For peripheral cholinergic effects, consider pre-treatment with a peripherally-acting muscarinic antagonist like glycopyrrolate.

    • If central effects are to be counteracted (which may interfere with the intended cognitive effects of this compound), a centrally-acting antagonist like atropine or scopolamine could be used, but this should be carefully justified and may confound experimental results.[3]

  • Vehicle and Route of Administration:

    • Ensure the pH of the vehicle is neutral (~7.0) to avoid irritation at the injection site.[4]

    • For oral administration, co-administration with food may slow absorption and reduce peak plasma concentrations, potentially lessening acute cholinergic effects.

Experimental Protocol: Dose Escalation and Monitoring

  • Acclimation: Allow animals to acclimate for at least 3 days prior to the start of the experiment.[5]

  • Baseline Monitoring: Record baseline physiological parameters, including heart rate, respiratory rate, and body weight. Observe and score baseline behavioral and clinical signs.

  • Dose Escalation Schedule:

    • Day 1-3: Administer 25% of the target dose.

    • Day 4-6: If well-tolerated, increase to 50% of the target dose.

    • Day 7-9: Increase to 75% of the target dose.

    • Day 10 onwards: Administer 100% of the target dose.

  • Monitoring:

    • Monitor animals closely for the first 4 hours after each dose, and then at regular intervals (e.g., every 12 hours).[4]

    • Record any observed cholinergic signs using a standardized scoring system.

    • If severe signs are observed, reduce the dose to the previously tolerated level or discontinue dosing.

Issue: Elevated Liver Enzymes (Hepatotoxicity)

Symptoms: Increased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[6]

Cause: this compound, similar to its parent compound tacrine, is associated with hepatotoxicity.[7] The mechanism is thought to involve the formation of reactive metabolites by cytochrome P450 enzymes in the liver, leading to oxidative stress and hepatocellular damage.[6][8]

Mitigation Strategies:

  • Regular Monitoring of Liver Function:

    • Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly) to monitor serum liver enzyme levels.

  • Co-administration of Hepatoprotective Agents (Investigational):

    • N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione, NAC has been shown to protect against drug-induced liver injury in various animal models by reducing oxidative stress.[9][10][11][12] While not specifically tested with this compound, its use could be a potential mitigation strategy.

      • Suggested Dosing (Rat Model): A starting point could be 150-300 mg/kg administered intraperitoneally prior to this compound administration, based on studies with other hepatotoxins.[11]

Experimental Protocol: Monitoring Liver Enzymes and Investigational Use of NAC

  • Baseline Blood Collection: Prior to the first dose of this compound, collect a blood sample for baseline liver function tests (ALT, AST, ALP).

  • This compound Administration: Administer this compound according to the study protocol.

  • Investigational NAC Co-administration:

    • If using NAC, administer a solution of NAC (e.g., 150 mg/kg, i.p.) 30-60 minutes before each this compound dose.

  • Scheduled Blood Monitoring:

    • Collect blood samples at predetermined time points (e.g., weekly) to monitor liver enzyme levels.

  • Data Analysis:

    • Compare liver enzyme levels in this compound-treated animals with and without NAC to control groups. A significant reduction in the elevation of these enzymes in the NAC co-treated group would suggest a protective effect.

  • Histopathology: At the end of the study, collect liver tissue for histopathological analysis to assess for signs of hepatocellular damage, necrosis, and inflammation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound in animal research?

A1: The most commonly reported side effects are related to its cholinergic mechanism of action and include salivation, tremors, diarrhea, and bradycardia.[1] A significant concern, primarily observed in clinical trials but relevant to animal studies, is dose-dependent hepatotoxicity, indicated by elevated liver enzymes.[6]

Q2: At what dose do side effects typically appear?

A2: The dose at which side effects appear can vary significantly depending on the animal species, route of administration, and individual animal sensitivity. In vitro studies on hepatocytes have shown that this compound's cytotoxicity is dose-dependent.[7] It is crucial to conduct pilot studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.

Q3: Are there species-specific differences in this compound's side effects?

A3: Yes, metabolic rates and drug responses can differ between species. For instance, in vitro studies have shown that dog hepatocytes are less sensitive to the cytotoxic effects of this compound compared to rat hepatocytes.[7] Pharmacokinetic studies have also revealed differences in the metabolism and elimination of this compound between rats, dogs, and humans.[13] Therefore, findings from one species cannot be directly extrapolated to another.

Q4: Can I administer this compound in the animal's food or water?

A4: While administering drugs in food or water can reduce handling stress, it makes accurate dosing difficult due to variations in consumption. For a drug like this compound with a narrow therapeutic window and potential for significant side effects, precise dosing is critical. Oral gavage is generally preferred for ensuring accurate administration. If administration in food or water is necessary, consumption should be closely monitored.[4]

Q5: What should I do if an animal shows severe signs of toxicity?

A5: If an animal exhibits severe signs of toxicity, such as seizures, severe respiratory distress, or prostration, the animal should be humanely euthanized according to your institution's IACUC guidelines. For less severe but significant adverse effects, dosing should be stopped immediately, and veterinary staff should be consulted. Supportive care, such as fluid administration, may be necessary.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Metabolites in Hepatocytes

CompoundCell TypeLC50 (µg/mL)
This compoundRat HepatocytesData suggests higher toxicity than metabolites
This compoundDog HepatocytesLess sensitive than rat hepatocytes
This compound MetabolitesRat HepatocytesLC50 values: 84 to 190 µg/mL
Dihydroxy this compoundRat HepatocytesLC50 values: 251 to 434 µg/mL

Data summarized from Viau, C. J., et al. (1993).[7]

Table 2: this compound Pharmacokinetic Parameters in Different Species

SpeciesRouteUnchanged Drug in Urine (%)
RatOral33%
DogOral19%
HumanOral10%

Data summarized from a study on the disposition of [14C]this compound maleate.[13]

Mandatory Visualizations

Velnacrine_Action_and_Side_Effects This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits liver Liver (Metabolism) This compound->liver Metabolized by ach Acetylcholine (ACh) ache->ach Breaks down cholinergic_receptors Cholinergic Receptors (Muscarinic & Nicotinic) ach->cholinergic_receptors Activates therapeutic_effects Therapeutic Effects (e.g., Cognitive Enhancement) cholinergic_receptors->therapeutic_effects cholinergic_side_effects Cholinergic Side Effects (SLUD, tremors, bradycardia) cholinergic_receptors->cholinergic_side_effects reactive_metabolites Reactive Metabolites liver->reactive_metabolites hepatotoxicity Hepatotoxicity (Elevated Liver Enzymes) reactive_metabolites->hepatotoxicity

Caption: Mechanism of this compound action and associated side effects.

Mitigation_Workflow start This compound Administration in Animal Model monitoring Monitor for Side Effects (Cholinergic & Hepatic) start->monitoring no_side_effects No Significant Side Effects monitoring->no_side_effects No cholinergic_effects Cholinergic Side Effects Observed monitoring->cholinergic_effects Yes hepatic_effects Hepatotoxicity Observed monitoring->hepatic_effects Yes continue_study Continue Study with Close Monitoring no_side_effects->continue_study dose_reduction Reduce this compound Dose cholinergic_effects->dose_reduction anticholinergic Consider Anticholinergic (e.g., Glycopyrrolate) cholinergic_effects->anticholinergic reassess Re-evaluate Protocol/ Consider Euthanasia cholinergic_effects->reassess hepatic_effects->dose_reduction nac Consider Hepatoprotectant (e.g., N-acetylcysteine) hepatic_effects->nac hepatic_effects->reassess dose_reduction->monitoring anticholinergic->monitoring nac->monitoring

Caption: Workflow for mitigating this compound side effects in animal research.

References

Velnacrine Formulation Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental enhancement of Velnacrine formulation bioavailability.

FAQs and Troubleshooting Guides

Q1: We are observing low encapsulation efficiency of this compound in our solid lipid nanoparticle (SLN) formulation. What are the potential causes and solutions?

A1: Low encapsulation efficiency (%EE) is a common challenge in SLN formulation. Here are potential causes and troubleshooting steps:

  • Poor Drug Solubility in the Lipid Matrix: this compound's solubility in the chosen solid lipid is crucial.

    • Troubleshooting:

      • Screen various solid lipids (e.g., Compritol®, Precirol®, glyceryl monostearate) to identify one with higher this compound solubility.

      • Consider adding a small percentage of a liquid lipid (oil) to create a nanostructured lipid carrier (NLC), which often has a higher drug loading capacity due to the imperfect crystalline structure.

  • Drug Expulsion During Lipid Recrystallization: As the molten lipid cools and recrystallizes, the drug can be expelled from the solid matrix.

    • Troubleshooting:

      • Employ the cold homogenization technique. This involves dissolving the drug in the melted lipid, rapidly cooling the mixture with liquid nitrogen or dry ice to solidify it, and then grinding the solid lipid-drug mixture before homogenization. This rapid cooling can trap the drug more effectively within the lipid matrix.

      • Optimize the concentration of the surfactant and co-surfactant to improve the stability of the formulation and reduce drug leakage.

  • High Surfactant Concentration: An excess of surfactant can lead to the formation of micelles, which can solubilize the drug in the aqueous phase, thereby reducing the amount encapsulated in the SLNs.

    • Troubleshooting:

      • Titrate the surfactant concentration to find the optimal balance between nanoparticle stability and encapsulation efficiency.

      • Experiment with different types of surfactants (e.g., Polysorbate 80, Pluronic® series).

Q2: Our this compound-loaded nanoemulsion shows signs of instability, such as creaming and phase separation, over time. How can we improve its stability?

A2: Nanoemulsion instability is often related to the formulation composition and preparation process.

  • Inadequate Surfactant/Co-surfactant Concentration: The amount and type of emulsifiers are critical for stabilizing the oil droplets.

    • Troubleshooting:

      • Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region.

      • Increase the concentration of the surfactant mix (Smix) and observe the effect on stability.

  • Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

    • Troubleshooting:

      • Select an oil phase with very low solubility in the aqueous phase.

      • Include a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride) in the oil phase to counteract Ostwald ripening.

  • High Energy Input During Homogenization: Excessive energy can lead to droplet coalescence.

    • Troubleshooting:

      • Optimize the sonication or high-pressure homogenization parameters (time, power, pressure, and number of cycles) to achieve a small and uniform droplet size without causing over-processing.

Q3: We are struggling to achieve consistent and reproducible results in our in vivo bioavailability studies for a this compound prodrug. What factors should we investigate?

A3: In vivo studies can be affected by numerous variables. Here's a checklist for troubleshooting:

  • Prodrug Stability: The prodrug must be stable enough in the gastrointestinal tract to be absorbed but labile enough to be converted to the active this compound in the target tissue or systemic circulation.

    • Troubleshooting:

      • Perform in vitro stability studies in simulated gastric and intestinal fluids to assess the rate of hydrolysis.

      • Analyze plasma samples for both the prodrug and the parent drug (this compound) to understand the conversion kinetics in vivo.

  • Animal Model Variability: Physiological differences between animals can lead to variations in drug absorption and metabolism.

    • Troubleshooting:

      • Ensure a consistent fasting period for all animals before dosing.

      • Use a sufficient number of animals per group to achieve statistical power.

      • Consider the use of a crossover study design if feasible to minimize inter-animal variability.

  • Formulation Administration: The method of administration can significantly impact absorption.

    • Troubleshooting:

      • Ensure accurate and consistent dosing for all animals.

      • If administering a suspension, ensure it is well-dispersed before each dose to prevent settling.

Data Presentation: Enhancing Bioavailability of Tacrine (this compound Analogue)

Disclaimer: The following data is based on studies with Tacrine, the parent compound of this compound. These approaches are considered highly relevant and adaptable for this compound formulations.

Table 1: Comparison of Tacrine Bioavailability Enhancement Strategies

Formulation TypeKey FindingsReference
Prodrugs Increased lipophilicity and brain uptake compared to the parent drug.[1][1]
PTHA (a tacrine prodrug) showed prolonged stable concentrations in the brain and a higher brain-to-liver AUC ratio, suggesting reduced hepatic toxicity.[2][2]
Nanoemulgel Transdermal nanoemulgel of tacrine hydrochloride showed a 2.18-fold increase in bioavailability compared to an oral capsule.[3][3]
Chitosan Nanoparticles Tacrine-loaded chitosan nanoparticles demonstrated improved drug bioavailability and therapeutic efficacy in a rat model.[4]

Table 2: Physicochemical Characteristics of Tacrine Nanoformulations

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Release ProfileReference
Tacrine-loaded Chitosan Nanoparticles ~200-400+25 to +40> 70%Biphasic: Initial burst followed by sustained release.[4]
Tacrine Nanoemulgel 156.4 ± 0.48Not ReportedNot ApplicablePermeation flux of 6.172 ± 2.94 µg/cm²/h across rat skin.[3]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)

  • Preparation of the Lipid Phase:

    • Weigh the solid lipid (e.g., Compritol 888 ATO) and this compound.

    • Heat the lipid to approximately 5-10°C above its melting point.

    • Add the this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Polysorbate 80) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3-5 cycles).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

Protocol 2: Synthesis of an N-Acylated Tacrine Prodrug (Example)

This protocol is adapted from the synthesis of N-butyramide-THA, a prodrug of tacrine (THA).[1]

  • Reaction Setup:

    • Dissolve tacrine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt and deprotonate the amino group.

  • Acylation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the acylating agent (e.g., butyryl chloride) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-acylated prodrug.

  • Characterization:

    • Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_steps Final Steps lp1 Melt Solid Lipid lp2 Dissolve this compound lp1->lp2 em1 High-Speed Stirring (Pre-emulsion) lp2->em1 ap1 Dissolve Surfactant in Water ap2 Heat to Same Temperature ap1->ap2 ap2->em1 em2 High-Pressure Homogenization em1->em2 fs1 Cooling & SLN Formation em2->fs1 fs2 Characterization (Size, Zeta, %EE) fs1->fs2

Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles.

troubleshooting_tree start Low Encapsulation Efficiency cause1 Poor Drug Solubility in Lipid? start->cause1 cause2 Drug Expulsion During Cooling? start->cause2 cause3 Excess Surfactant? start->cause3 solution1 Screen Different Lipids Create NLCs cause1->solution1 Yes solution2 Use Cold Homogenization Optimize Surfactant Conc. cause2->solution2 Yes solution3 Titrate Surfactant Experiment with Different Types cause3->solution3 Yes

Caption: Troubleshooting decision tree for low encapsulation efficiency in SLNs.

References

Validation & Comparative

A Comparative Pharmacokinetic Analysis of Velnacrine and Rivastigmine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison between two cholinesterase inhibitors: Velnacrine and Rivastigmine. While both drugs target the cholinergic system for the symptomatic treatment of Alzheimer's disease, their pharmacokinetic profiles exhibit notable differences. This comparison is based on available experimental data, with a particular focus on quantitative parameters and the methodologies employed in their determination. It is important to note that the clinical development of this compound was discontinued due to safety concerns, primarily hepatotoxicity, which has resulted in a more limited availability of comprehensive pharmacokinetic data compared to the widely marketed Rivastigmine.[1]

Executive Summary

Rivastigmine is available in multiple formulations, including oral capsules and a transdermal patch, which offer different pharmacokinetic characteristics to optimize therapeutic windows and minimize adverse effects.[2][3][4][5] this compound, a metabolite of tacrine, was investigated as an oral agent.[6][7] This guide will delve into the specifics of their absorption, distribution, metabolism, and excretion, presenting the data in a clear, comparative format.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and Rivastigmine based on data from studies in healthy volunteers and patients with Alzheimer's disease.

Pharmacokinetic ParameterThis compound (Oral)Rivastigmine (Oral Capsule)Rivastigmine (Transdermal Patch)
Time to Peak Plasma Concentration (Tmax) -0.8 - 1.2 hours[8][9]8.1 hours[2][3][4]
Peak Plasma Concentration (Cmax) -8.39 (± 6.8) ng/mL (3 mg dose)[9]8.7 ng/mL (9.5 mg/24h patch)[2][3][4]
Area Under the Curve (AUC0-inf) -19.6 (± 14.9) ng·h/mL (3 mg dose)[9]-
Bioavailability -~40% (3 mg dose)~50% of the loaded dose is absorbed[2]
Elimination Half-life (t1/2) -~1.5 hours-
Protein Binding 51.9% - 54.8%[10]40%40%

Experimental Protocols

The determination of plasma concentrations of these drugs is crucial for pharmacokinetic analysis. Below are summaries of typical experimental protocols used for this compound and Rivastigmine.

Quantification of this compound in Human Serum and Urine

A spectrofluorimetric method has been developed for the determination of this compound.[11]

  • Sample Preparation: Human serum or urine samples are used directly after appropriate dilution.

  • Instrumentation: A spectrofluorometer is used for analysis.

  • Method: The fluorescence intensity of this compound is measured at an excitation wavelength of 242 nm and an emission wavelength of 359 nm in a sodium acetate buffer at pH 5.6.

  • Quantification: The concentration of this compound is determined from a calibration curve. The method has a reported detection limit of 1.7 ng/mL and a quantitation limit of 4.5 ng/mL.[11]

Quantification of Rivastigmine in Human Plasma

Several methods have been established for the quantification of Rivastigmine in human plasma, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common and sensitive technique.

  • Sample Preparation:

    • An internal standard (e.g., a structurally similar compound) is added to the plasma sample.

    • Proteins in the plasma are precipitated by adding a solvent like acetonitrile.

    • The sample is centrifuged to separate the precipitated proteins.

    • The supernatant, containing the drug and internal standard, is collected and may be further diluted.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: The sample is injected into the HPLC system, where Rivastigmine and the internal standard are separated from other plasma components on a C18 analytical column using a specific mobile phase (a mixture of solvents).

  • Mass Spectrometric Detection: The separated compounds are ionized and detected by the mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for Rivastigmine and the internal standard, allowing for highly selective and sensitive quantification.

  • Quantification: The ratio of the peak area of Rivastigmine to that of the internal standard is used to calculate the concentration of Rivastigmine in the plasma sample by comparing it to a standard curve prepared in a similar matrix.

Mechanism of Action: Cholinergic Signaling Pathway

Both this compound and Rivastigmine exert their therapeutic effects by inhibiting cholinesterases, enzymes that break down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptors ACh->AChR Signal Signal Transduction AChR->Signal This compound This compound This compound->AChE Inhibition Rivastigmine Rivastigmine Rivastigmine->AChE Inhibition

Cholinergic signaling pathway and the action of inhibitors.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from volunteer recruitment to data analysis.

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Recruitment Volunteer Recruitment Screening Screening & Informed Consent Recruitment->Screening Dosing Drug Administration Screening->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Drug Extraction from Plasma Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) Quantification->PK_Analysis Report Final Report PK_Analysis->Report

Typical workflow for a pharmacokinetic study.

Conclusion

This guide highlights the key pharmacokinetic differences between this compound and Rivastigmine. Rivastigmine's multiple formulations allow for tailored therapeutic approaches, with the transdermal patch offering a more stable plasma concentration profile, which is associated with better tolerability.[2][3][4][5] The limited available data for this compound, a consequence of its discontinued development, restricts a direct and comprehensive comparison. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies and biological pathways relevant to the study of these and other cholinesterase inhibitors. For researchers in drug development, the case of this compound underscores the critical importance of early safety and tolerability assessments in the progression of new chemical entities.

References

Velnacrine's Impact on Spatial Memory: A Comparative Analysis with Other Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of cognitive enhancers, a thorough understanding of a compound's efficacy and its standing relative to alternatives is paramount. This guide provides a detailed comparison of Velnacrine, a first-generation cholinesterase inhibitor, with other prominent acetylcholinesterase inhibitors (AChEIs) in the context of spatial memory tasks. While direct preclinical comparative studies of this compound against other AChEIs in standardized spatial memory paradigms are limited, this guide synthesizes available clinical data for this compound and preclinical data for its alternatives to offer a comprehensive overview.

Executive Summary

This compound demonstrated a modest but statistically significant improvement in cognitive function in patients with mild-to-severe Alzheimer's disease, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[1][2] However, its development was hampered by concerns over liver toxicity, with a significant percentage of patients showing elevated liver transaminase levels.[1][2][3] In contrast, second-generation AChEIs like Donepezil, Rivastigmine, and Galantamine have become standard treatments for Alzheimer's disease, with a more favorable safety profile. Preclinical studies utilizing spatial memory tasks such as the Morris water maze and the radial arm maze have demonstrated the efficacy of these second-generation inhibitors in animal models of cognitive impairment. This guide will delve into the available data, experimental methodologies, and the underlying cholinergic signaling pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound from clinical trials and for alternative cholinesterase inhibitors from preclinical spatial memory studies.

Table 1: Clinical Efficacy of this compound in Alzheimer's Disease

StudyDosagePrimary Outcome MeasureResultAdverse Events
Zemlan et al. (1996)[1]Up to 75 mg t.i.d.ADAS-cogThis compound-treated patients scored significantly better than placebo patients (P < 0.001). The highest dose group averaged a 4.1-point improvement from baseline.Asymptomatic elevation in liver transaminase levels occurred in 29% of patients.
Anonymous (1994)[4]150 mg/day and 225 mg/dayADAS-cogThe 225 mg/day dose was more effective than the 150 mg/day dose (P < 0.05). Both doses showed significant benefits compared to placebo.Reversible abnormal liver function test results leading to treatment discontinuation occurred in 30% (150 mg) and 24% (225 mg) of patients, compared to 3% in the placebo group. Diarrhea was also common.
Zemlan et al. (1996)[2]30, 75, 150, 225 mg/day (dose-ranging)ADAS-cogThis compound responders showed a significant improvement on the ADAS-cog compared to placebo at weeks 2, 4, and 6 (p < 0.001 at week 6).Asymptomatic elevation of liver transaminases was found in 28% of patients. Other side effects included diarrhea (14%), nausea (11%), vomiting (5%), and skin rash (8%).

Table 2: Preclinical Efficacy of Alternative Cholinesterase Inhibitors in Spatial Memory Tasks

DrugAnimal ModelSpatial Memory TaskKey Findings
Donepezil Scopolamine-induced amnesia (Mice)Morris Water Maze & Radial Arm Water MazeAt a dose of 10 mg/kg, Donepezil only slightly improved cognitive performance in both tasks. The study suggests that selective AChE inhibition may be insufficient to fully reverse the induced memory impairments.
Phenserine Scopolamine-treated ratsMorris Water MazeA 4 mg/kg dose of Phenserine significantly reduced the latency and distance to find the hidden platform compared to the scopolamine-only group on the fourth day of trials.[5] During the probe trial, the Phenserine group swam closer to the target area than the scopolamine group.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the standard protocols for the Morris water maze and the radial arm maze, two of the most common behavioral paradigms for assessing spatial learning and memory in rodents.

Morris Water Maze Protocol

The Morris water maze (MWM) is a test of spatial learning that requires the subject to use distal cues to navigate to a submerged platform in a circular pool of opaque water.

Apparatus:

  • A large circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim path and latency to find the platform.

  • Various extra-maze visual cues placed around the room.

Procedure:

  • Acquisition Phase:

    • The animal is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.

    • The animal is allowed to swim and search for the hidden platform for a set period (e.g., 60-90 seconds).

    • If the animal finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds).

    • If the animal fails to find the platform within the allotted time, it is gently guided to the platform and allowed to remain there.

    • This is repeated for a set number of trials per day (e.g., 4 trials) for several consecutive days. The latency to find the platform and the swim path are recorded. A decrease in latency and path length over days indicates spatial learning.

  • Probe Trial:

    • Approximately 24 hours after the final acquisition trial, the platform is removed from the pool.

    • The animal is placed in the pool and allowed to swim for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates spatial memory retention.

Radial Arm Maze Protocol

The radial arm maze (RAM) is used to assess both working and reference memory. The maze consists of a central platform with several arms radiating outwards.

Apparatus:

  • An elevated maze with a central platform and a number of arms (typically 8).

  • Food wells at the end of each arm.

  • Extra-maze cues are visible from the maze.

Procedure:

  • Habituation:

    • Animals are habituated to the maze for several days, often with food rewards placed throughout the maze to encourage exploration.

  • Working and Reference Memory Task:

    • A subset of arms is consistently baited with a food reward (e.g., 4 out of 8 arms). The baited arms remain the same for each trial (testing reference memory).

    • The animal is placed on the central platform and allowed to explore the arms to find the food rewards.

    • An entry into a baited arm for the first time is a correct choice.

    • An entry into an unbaited arm is a reference memory error.

    • Re-entry into an already visited baited arm within the same trial is a working memory error.

    • The number of correct choices, reference memory errors, and working memory errors are recorded for each trial.

Visualizations

Cholinergic Signaling Pathway in Spatial Memory

The following diagram illustrates the simplified signaling pathway of acetylcholine (ACh) at the synapse and the mechanism of action of acetylcholinesterase inhibitors like this compound. By inhibiting the acetylcholinesterase (AChE) enzyme, these drugs increase the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive functions, including spatial memory.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release ChAT Choline Acetyltransferase ChAT->ACh_Vesicle Synthesizes ACh Choline_Uptake Choline Transporter Choline Choline Choline->ChAT Choline->Choline_Uptake AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds AChE->Choline Acetate Acetate AChE->Acetate This compound This compound (AChE Inhibitor) This compound->AChE Inhibits Signal_Transduction Signal Transduction (Spatial Memory Formation) ACh_Receptor->Signal_Transduction

Caption: Cholinergic signaling and the action of this compound.

Experimental Workflow: Morris Water Maze

The following diagram outlines the typical workflow for a Morris water maze experiment designed to assess the impact of a compound like this compound on spatial learning and memory.

MWM_Workflow Start Start Animal_Grouping Animal Grouping (e.g., Control, Vehicle, this compound) Start->Animal_Grouping Drug_Administration Drug Administration (e.g., this compound or Vehicle) Animal_Grouping->Drug_Administration Acquisition_Training Acquisition Training (Multiple days, multiple trials/day) Drug_Administration->Acquisition_Training Data_Collection_Acquisition Data Collection: - Escape Latency - Path Length - Swim Speed Acquisition_Training->Data_Collection_Acquisition Probe_Trial Probe Trial (24h after last training day, platform removed) Acquisition_Training->Probe_Trial Data_Collection_Acquisition->Acquisition_Training Repeat daily Data_Collection_Probe Data Collection: - Time in Target Quadrant - Platform Crossings Probe_Trial->Data_Collection_Probe Data_Analysis Statistical Analysis Data_Collection_Probe->Data_Analysis End End Data_Analysis->End

Caption: Morris Water Maze experimental workflow.

Experimental Workflow: Radial Arm Maze

This diagram illustrates the general workflow for a radial arm maze experiment to evaluate the effects of a substance like this compound on working and reference memory.

RAM_Workflow Start Start Animal_Grouping Animal Grouping (e.g., Control, Vehicle, this compound) Start->Animal_Grouping Food_Deprivation Food Deprivation (optional, for motivation) Animal_Grouping->Food_Deprivation Habituation Habituation to Maze Food_Deprivation->Habituation Drug_Administration Drug Administration (e.g., this compound or Vehicle) Habituation->Drug_Administration Testing_Phase Testing Phase (Baited and unbaited arms) Drug_Administration->Testing_Phase Data_Collection Data Collection: - Working Memory Errors - Reference Memory Errors - Latency to complete Testing_Phase->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Radial Arm Maze experimental workflow.

Conclusion

This compound, as a first-generation cholinesterase inhibitor, laid the groundwork for the development of subsequent treatments for Alzheimer's disease. Clinical data indicates its potential to modestly improve cognitive function, though its clinical utility was ultimately limited by safety concerns, particularly hepatotoxicity.[1][2][3] While direct preclinical comparisons in spatial memory tasks are scarce, the established efficacy of second-generation AChEIs like Donepezil and Phenserine in animal models highlights the therapeutic potential of targeting the cholinergic system to ameliorate spatial memory deficits.[5] The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers designing and interpreting studies in this critical area of neuropharmacology. Future research could benefit from direct comparative studies of these compounds in standardized behavioral paradigms to provide a more nuanced understanding of their relative efficacy and mechanisms of action on spatial memory.

References

Assessing the Reproducibility of Velnacrine's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Velnacrine and other cholinesterase inhibitors, namely Donepezil, Rivastigmine, and Galantamine. Due to the discontinuation of this compound's development in 1994 owing to safety concerns, particularly hepatotoxicity, publicly available preclinical data on its direct neuroprotective actions are scarce.[1][2] This guide aims to objectively present the available information to assess the reproducibility of its neuroprotective effects, primarily by comparing its known characteristics with those of more extensively studied alternatives.

Executive Summary

This compound, a derivative of tacrine, was developed as a cholinesterase inhibitor for the treatment of Alzheimer's disease.[1][3] While clinical trials showed modest cognitive improvement in some patients, concerns about its safety profile led to the cessation of its development.[3][4][5] Consequently, the body of preclinical research into its specific neuroprotective mechanisms beyond acetylcholinesterase (AChE) inhibition is limited. In contrast, other cholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine have been more thoroughly investigated, with evidence suggesting neuroprotective effects that extend beyond their primary pharmacological action. This guide will delve into the available data for these compounds to provide a framework for understanding what might be expected or required to demonstrate the reproducibility of neuroprotective effects for a compound like this compound.

Comparative Data on Neuroprotective Effects

The following tables summarize the available preclinical and clinical data for this compound and its alternatives. A significant data gap exists for this compound in preclinical neuroprotective studies.

Table 1: Comparison of Preclinical Neuroprotective Effects

FeatureThis compoundDonepezilRivastigmineGalantamine
Experimental Models Limited data available. One study on guinea pig hippocampal slices.[6] Interaction with synaptosomal membranes studied.[7]Primary neuronal cultures (rat cortex, septum), animal models of cholinergic depletion and Alzheimer's disease.Primary cortical cultures (rat), animal models of Alzheimer's disease.Hippocampal slices (rat), primary cortical neurons, animal models of neuroinflammation and Alzheimer's disease.
Neuroprotective Mechanisms Primarily cholinesterase inhibition.[3]Anti-apoptotic, anti-inflammatory, reduces Aβ-induced toxicity, modulates α7-nAChR and PI3K-Akt pathway.Reduces Aβ-induced toxicity, potential neurorestorative effects on synapses.Anti-inflammatory, anti-apoptotic, reduces Aβ- and glutamate-induced toxicity, modulates α7-nAChR and Jak2/NFκB pathway.[6]
Key Quantitative Outcomes Enhanced long-term potentiation in hippocampal slices.[6]Increased cell viability, reduced LDH release, decreased caspase-3 activity, reduced Aβ deposition.Increased synaptic markers (SNAP-25, synaptophysin), enhanced neuronal morphology.Reduced cell death, decreased iNOS and ROS production, improved cognitive performance in animal models.[6]

Table 2: Comparison of Clinical Efficacy and Safety

FeatureThis compoundDonepezilRivastigmineGalantamine
Primary Indication Alzheimer's DiseaseAlzheimer's DiseaseAlzheimer's Disease, Parkinson's Disease DementiaAlzheimer's Disease
Reported Efficacy Modest improvement in ADAS-cog and CGI-C scores in a subset of patients.[4][5][8]Statistically significant improvement in cognitive function (ADAS-cog, SIB).Statistically significant improvement in cognitive function (ADAS-cog, CIBIC-Plus).Statistically significant improvement in cognitive function (ADAS-cog, CIBIC-Plus).
Key Adverse Events Asymptomatic elevation in liver transaminases (in up to 29% of patients), diarrhea, nausea, vomiting.[5]Nausea, diarrhea, insomnia, vomiting.Nausea, vomiting, diarrhea, anorexia.Nausea, vomiting, diarrhea, anorexia.
Regulatory Status Development discontinued (1994).[1][2]ApprovedApprovedApproved

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for assessing the neuroprotective effects of cholinesterase inhibitors. Due to the lack of specific published protocols for this compound's neuroprotection, a general methodology is presented alongside those for the alternatives.

General Protocol for In Vitro Neuroprotection Assay

This protocol describes a general workflow for assessing the neuroprotective effects of a cholinesterase inhibitor against a neurotoxic insult in a neuronal cell culture model.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in neurobasal medium supplemented with B27.

  • Compound Treatment: After a set period in culture (e.g., 7 days), neurons are pre-treated with the test compound (e.g., this compound or an alternative) at various concentrations for a specified duration (e.g., 24 hours).

  • Induction of Neurotoxicity: A neurotoxic agent, such as amyloid-beta (Aβ) oligomers or glutamate, is added to the culture medium to induce neuronal damage.

  • Assessment of Cell Viability: After the insult period (e.g., 24 hours), cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Biochemical Analysis: Cell lysates can be collected to measure markers of apoptosis (e.g., caspase-3 activity) or oxidative stress.

  • Data Analysis: The protective effect of the compound is quantified by comparing the viability of treated cells to that of untreated cells exposed to the same neurotoxin.

Experimental Workflow for Assessing Neuroprotection

G cluster_invitro In Vitro Assessment cluster_outcomes Outcome Measures cluster_invivo In Vivo Assessment A Neuronal Cell Culture B Compound Treatment A->B C Induction of Neurotoxicity (e.g., Aβ, Glutamate) B->C D Assessment of Neuroprotection C->D E Cell Viability (MTT, LDH) D->E F Apoptosis Markers (Caspase-3) D->F G Oxidative Stress Markers D->G H Synaptic Protein Levels D->H I Animal Model of Neurodegeneration J Chronic Compound Administration I->J K Behavioral Testing J->K L Histological & Biochemical Analysis of Brain Tissue K->L

Caption: A general experimental workflow for assessing the neuroprotective effects of a compound.

Signaling Pathways in Neuroprotection

While the primary mechanism of action for all these compounds is cholinesterase inhibition, preclinical studies have revealed additional neuroprotective signaling pathways for Donepezil, Rivastigmine, and Galantamine. No such detailed pathways have been elucidated for this compound.

Known Neuroprotective Signaling Pathways of Alternatives

G cluster_donepezil Donepezil cluster_rivastigmine Rivastigmine cluster_galantamine Galantamine D1 Donepezil D2 α7-nAChR D1->D2 D3 PI3K-Akt Pathway D2->D3 D4 Anti-apoptosis D3->D4 R1 Rivastigmine R2 Synaptic Protection R1->R2 R3 Increased Synaptic Markers (SNAP-25, Synaptophysin) R2->R3 G1 Galantamine G2 α7-nAChR G1->G2 G3 Jak2 G2->G3 G4 NFκB Inhibition G3->G4 G5 Anti-inflammation G4->G5

Caption: Simplified signaling pathways for the neuroprotective effects of Donepezil, Rivastigmine, and Galantamine.

Conclusion

The assessment of the reproducibility of this compound's neuroprotective effects is significantly hampered by the lack of published preclinical studies focusing on this aspect. While its primary mechanism as a cholinesterase inhibitor is understood, its potential for direct neuroprotection against the multifactorial insults characteristic of neurodegenerative diseases remains largely unexplored in the public domain.

In contrast, the approved cholinesterase inhibitors Donepezil, Rivastigmine, and Galantamine have a more substantial body of preclinical evidence supporting their neuroprotective properties beyond simple AChE inhibition. These studies provide detailed methodologies and quantitative data that allow for a more robust assessment of the reproducibility of their effects.

For drug development professionals, the case of this compound underscores the importance of comprehensive preclinical evaluation of neuroprotective mechanisms, even for compounds with a clear primary pharmacological target. For researchers and scientists, the data presented for the alternative compounds can serve as a benchmark for the types of experimental evidence and mechanistic understanding required to confidently assert a reproducible neuroprotective effect. The absence of such data for this compound leaves a critical gap in our understanding of its full pharmacological profile and serves as a cautionary tale in drug development.

References

Velnacrine vs. Placebo for Alzheimer's Disease: A Re-analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive re-analysis of the clinical trial outcomes for Velnacrine, a centrally acting cholinesterase inhibitor, in comparison to placebo for the treatment of mild-to-moderate Alzheimer's disease. The data presented is compiled from multiple double-blind, placebo-controlled studies, offering an objective overview of the drug's efficacy and safety profile based on available experimental data.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the key quantitative data from various clinical trials of this compound.

Table 1: Efficacy of this compound vs. Placebo on Cognitive Function (ADAS-cog)

The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) was a primary efficacy measure in these trials, with lower scores indicating better cognitive function.

Study/DosageTreatment DurationThis compound Mean Change from BaselinePlacebo Mean Change from BaselineStatistical Significance (p-value)
Dose-Replication Study (up to 75 mg t.i.d.)[1]6 Weeks-4.1 (for highest dose)Worsening of scores< 0.001[1]
Long-term Study (225 mg/day)[2]24 WeeksNo deteriorationDeterioration< 0.05[2]
Dose-Ranging Study (up to 225 mg/day)[3]6 WeeksStatistically significant improvementLess improvement< 0.001 at 6 weeks[3]
Table 2: Efficacy of this compound vs. Placebo on Clinical Global Impression of Change (CGIC)

The Physician's Clinical Global Impression of Change (CGIC) provides an overall assessment of the patient's clinical change.

Study/DosageTreatment DurationOutcomeStatistical Significance (p-value)
Dose-Replication Study (up to 75 mg t.i.d.)[1]6 WeeksSignificant improvement for this compound group< 0.05[1]
Long-term Study (150 mg/day and 225 mg/day)[2]24 WeeksSignificant improvement, favoring 225 mg dose< 0.05[2]
Dose-Ranging Study (up to 225 mg/day)[3]6 WeeksNo significant treatment effect observedNot significant[3]
Table 3: Key Adverse Events of this compound vs. Placebo

The most significant adverse event associated with this compound was the asymptomatic elevation of liver transaminases.

Adverse EventThis compound IncidencePlacebo IncidenceNotes
Elevated Liver Transaminases28-29%[1][3]3%[2]Reversible upon discontinuation of treatment.[2]
Diarrhea14%[3]Lower (not specified)Generally mild and rarely led to treatment interruption.[2]
Nausea11%[3]Lower (not specified)-
Vomiting5%[3]Lower (not specified)-
Skin Rash8%[3]Lower (not specified)-

Experimental Protocols

Study Design and Patient Population

The clinical trials were predominantly double-blind, placebo-controlled, and randomized.[1][2][3] Participants were patients diagnosed with mild-to-severe probable Alzheimer's disease, according to the criteria of the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA).[2][3]

Efficacy and Safety Assessments
  • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): This scale was used to assess cognitive function. While specific administration protocols for each trial are not detailed in the source materials, the standard ADAS-cog evaluates memory, language, and praxis.

  • Physician's Clinical Global Impression of Change (CGIC): This assessment provided a global evaluation of the clinical change in patients' condition from baseline.[1][2]

  • Safety Monitoring: A primary safety concern was hepatotoxicity. Patients' liver transaminase levels were monitored, and treatment was discontinued if levels exceeded five times the upper limit of normal.[2]

Visualizations

Experimental Workflow of a this compound Clinical Trial

G cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Screening Patient Screening (NINCDS-ADRDA Criteria) Randomization Randomization Screening->Randomization This compound This compound Dosing (Dose-ranging or Fixed) Randomization->this compound Placebo Placebo Randomization->Placebo Efficacy Efficacy Assessment (ADAS-cog, CGIC) This compound->Efficacy Safety Safety Monitoring (Liver Function Tests) This compound->Safety Placebo->Efficacy Placebo->Safety

Caption: A simplified workflow of a typical this compound clinical trial.

Signaling Pathway of Acetylcholinesterase Inhibition in Alzheimer's Disease

G cluster_cholinergic Cholinergic Synapse cluster_app APP Processing cluster_tau Tau Phosphorylation ACh Acetylcholine (ACh) alpha_secretase α-secretase ACh->alpha_secretase promotes beta_secretase β-secretase ACh->beta_secretase inhibits Kinases Kinases (e.g., GSK-3β) ACh->Kinases inhibits Phosphatases Phosphatases (e.g., PP2A) ACh->Phosphatases activates AChE Acetylcholinesterase (AChE) AChE->ACh degrades This compound This compound This compound->AChE inhibits APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha produces Abeta Aβ peptides (amyloidogenic) APP->Abeta produces alpha_secretase->APP cleaves beta_secretase->APP cleaves Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau becomes Kinases->Tau phosphorylates Phosphatases->pTau dephosphorylates

Caption: this compound's mechanism of action and its potential downstream effects.

References

A Head-to-Head Comparison of Novel Velnacrine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of newly synthesized Velnacrine (also known as Tacrine) derivatives. It offers an objective look at their performance, supported by experimental data, to aid in the identification of promising candidates for further investigation in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.

This compound, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, has served as a foundational scaffold for the development of new multi-target ligands aimed at improving efficacy and reducing side effects like hepatotoxicity.[1][2] This guide summarizes the inhibitory activities of several novel series of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease. The data presented is compiled from recent peer-reviewed studies and is intended to provide a clear, comparative overview.

Performance Data of Novel this compound Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various classes of newly synthesized this compound derivatives against AChE and BChE. Lower IC50 values indicate greater potency.

Tacrine-Selegiline Hybrids
CompoundhAChE IC50 (µM)hBuChE IC50 (µM)hMAO-A IC50 (µM)hMAO-B IC50 (µM)Reference
7d 1.570.432.300.89[3]

hAChE: human Acetylcholinesterase, hBuChE: human Butyrylcholinesterase, hMAO-A: human Monoamine Oxidase A, hMAO-B: human Monoamine Oxidase B

N-phosphorylated and O-phosphorylated Tacrine Derivatives
CompoundAChE IC50 (nM)BChE IC50 (nM)Reference
8 6.11-[4]
13 -1.97[4]

AChE from electric eel, BChE from equine serum

Tacrine Derivatives with Carbamate Group
CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (AChE/BuChE)Reference
6b --0.12[5]
6k 22.1516.96-[5]
Tacrine-Coumarin Hybrids
CompoundhAChE IC50 (µM)hBuChE IC50 (µM)Reference
6b 0.02630.228 - 0.328[6]
7c 0.01540.228 - 0.328[6]
Tacrine-1,2,3-Triazole Hybrids
CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
5j -0.055[7]
5l 0.521-[7]
Other Novel Tacrine Derivatives
CompoundAChE IC50 (nM)Reference
4c 12.97 ± 0.47[8]
6c 5.17 ± 0.24[8]
6f 7.14 ± 0.78[8]
3c 46.8[9][10]
3f 45.9[9][10]
3m 13.6[9][10]
18a 47 ± 2[11]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives, while varied, generally follows established organic chemistry principles. A common and versatile method is the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive methylene group, or the reaction of an o-aminobenzonitrile with a cyclic ketone.[12] For instance, tacrine-2-carboxylic ester derivatives can be synthesized using different cyclic ketones as substrates.[9][10]

The synthesis of hybrid molecules involves linking the this compound core to another pharmacophore via a suitable spacer. For example, tacrine-selegiline hybrids were synthesized to incorporate both cholinesterase and monoamine oxidase inhibitory activities.[1] Similarly, tacrine-coumarin heterodimers were created by linking the two moieties.[6] N-phosphorylated and O-phosphorylated derivatives were synthesized by reacting 9-chlorotacrine with corresponding diamines/aminoalkylalcohols, followed by acidification.[4]

Characterization of the final products is typically performed using techniques such as 1H NMR, 13C NMR, 31P NMR (for phosphorylated compounds), and mass spectrometry to confirm their chemical structures.[4]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized this compound derivatives against AChE and BChE is most commonly determined using the spectrophotometric method developed by Ellman.[2][4]

Principle: This assay measures the activity of cholinesterase enzymes by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

General Procedure:

  • The reaction is typically carried out in a phosphate buffer (pH 8.0).

  • The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme (AChE from electric eel or human recombinant, or BChE from equine serum or human plasma) for a specified period at a controlled temperature (e.g., 37°C).

  • The substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), is added to initiate the enzymatic reaction.

  • The absorbance of the yellow product is measured continuously using a spectrophotometer at a wavelength of 412 nm.

  • The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curves.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_drug Drug Action ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis Postsynaptic_R Postsynaptic Receptor ACh_syn->Postsynaptic_R Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_R->Signal Velnacrine_deriv This compound Derivative Inhibition Inhibition Velnacrine_deriv->Inhibition Inhibition->AChE

Caption: Mechanism of action of this compound derivatives.

Experimental Workflow: In Vitro Evaluation

experimental_workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Evaluation cluster_conclusion Outcome start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro_assay In Vitro Cholinesterase Inhibition Assay (Ellman's Method) purification->in_vitro_assay cytotoxicity Cytotoxicity & Hepatotoxicity Assays (e.g., MTT Assay) purification->cytotoxicity data_analysis Data Analysis (IC50 Calculation) in_vitro_assay->data_analysis in_vivo In Vivo Studies (Animal Models) data_analysis->in_vivo Promising Candidates sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar cytotoxicity->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the evaluation of new this compound derivatives.

References

Independent Validation of Velnacrine's Therapeutic Window in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic window of Velnacrine, an acetylcholinesterase inhibitor previously investigated for Alzheimer's disease, alongside other prominent drugs in its class: Tacrine, Donepezil, Rivastigmine, and Galantamine. Due to the discontinuation of this compound's development because of hepatotoxicity observed in clinical trials, comprehensive preclinical data, particularly regarding its therapeutic index, is limited. This guide summarizes the available preclinical efficacy and toxicity data to offer a comparative perspective for research and development purposes.

Comparative Analysis of Preclinical Data

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range between the minimal effective dose (or ED50) and the dose at which toxicity occurs (or LD50). A wider therapeutic window is generally indicative of a safer drug. The following tables compile available preclinical data for this compound and its comparators.

Table 1: Preclinical Efficacy of Acetylcholinesterase Inhibitors

CompoundAnimal ModelEfficacy EndpointEffective Dose (mg/kg)Citation
This compound Data not readily available in preclinical models. Clinical studies showed modest cognitive improvement at doses up to 225 mg/day, but these were overshadowed by safety concerns.Cognitive ImprovementN/A[1][2][3][4]
Tacrine RatReversal of quinuclidinyl benzilate-induced amnesia (Water Maze)5.2[5]
Donepezil APP23 Transgenic Mice (Alzheimer's Model)Reduction of cognitive deficits (Morris Water Maze)0.3[6][7][8]
Rivastigmine APP23 Transgenic Mice (Alzheimer's Model)Reduction of cognitive deficits (Morris Water Maze)0.5[6][9][10][11]
Galantamine APP23 Transgenic Mice (Alzheimer's Model)Reduction of cognitive deficits (Morris Water Maze)1.25[6][12][13]

Note: The effective doses listed are not necessarily the ED50 values but represent doses at which significant efficacy was observed in the cited studies.

Table 2: Preclinical Acute Toxicity of Acetylcholinesterase Inhibitors

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation
This compound Data not readily available. Development was halted due to hepatotoxicity in humans.N/AN/A[1][3]
Tacrine Derivative (6-chlorotacrine) Rat (male)i.p.9.0[5]
Donepezil Data not readily available in cited preclinical studies.N/AN/A
Rivastigmine Data not readily available in cited preclinical studies.N/AN/A
Galantamine MouseOral15-45[14]
RatOral>36 (mortality noted from 36 mg/kg)[14]

Table 3: Comparative Therapeutic Index (TI)

The therapeutic index (TI = LD50 / ED50) is a quantitative measure of the safety of a drug. Due to the limited availability of directly comparable ED50 and LD50 values from single studies, a precise calculation and direct comparison of the therapeutic indices for all compounds is challenging. However, based on the available data, a qualitative assessment suggests that this compound's narrow therapeutic window, primarily driven by its significant hepatotoxicity at clinically relevant doses, was a major factor in its discontinuation. For the other compounds, the provided data can be used to make estimations, but these should be interpreted with caution due to the variability in experimental designs across different studies.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase ACh_released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction This compound This compound This compound->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase.

Experimental_Workflow_MWM cluster_setup Experimental Setup cluster_mwm Morris Water Maze Task cluster_data Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice/Rats) Drug_Administration Drug Administration (this compound or Comparator) Animal_Acclimation->Drug_Administration Scopolamine_Induction Induction of Amnesia (e.g., Scopolamine) Drug_Administration->Scopolamine_Induction Acquisition_Phase Acquisition Trials (Hidden Platform) Scopolamine_Induction->Acquisition_Phase Probe_Trial Probe Trial (Platform Removed) Acquisition_Phase->Probe_Trial Escape_Latency Measure Escape Latency Probe_Trial->Escape_Latency Path_Length Measure Path Length Probe_Trial->Path_Length Time_in_Quadrant Time in Target Quadrant Probe_Trial->Time_in_Quadrant Statistical_Analysis Statistical Analysis Escape_Latency->Statistical_Analysis Path_Length->Statistical_Analysis Time_in_Quadrant->Statistical_Analysis

Caption: Workflow for assessing cognitive enhancement using the Morris Water Maze.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This assay is a widely used colorimetric method to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • Brain tissue homogenate (e.g., from rats or mice)

  • Test compounds (this compound and comparators) dissolved in an appropriate solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Tissue Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used as the enzyme source.

  • Assay Mixture: In a 96-well plate, add in the following order:

    • 200 µL of phosphate buffer

    • 10 µL of DTNB solution

    • 10 µL of the brain homogenate supernatant

    • 10 µL of the test compound at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 10 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculation: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Scopolamine-Induced Amnesia Model in Rodents

This is a common pharmacological model to screen for drugs with potential cognitive-enhancing effects.

Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory, mimicking some of the cognitive symptoms of Alzheimer's disease. The ability of a test compound to reverse these deficits is a measure of its pro-cognitive potential.

Animals:

  • Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g)

Materials:

  • Scopolamine hydrobromide (dissolved in saline)

  • Test compounds (this compound and comparators)

  • Behavioral apparatus (e.g., Morris Water Maze, Elevated Plus Maze, Passive Avoidance Task)

Procedure (using Morris Water Maze):

  • Habituation: Allow the animals to acclimate to the experimental room and handling for at least 3-4 days before the experiment.

  • Drug Administration: Administer the test compound (e.g., this compound) intraperitoneally (i.p.) or orally (p.o.) at a predetermined time (e.g., 30-60 minutes) before the behavioral test.

  • Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, i.p. for mice) approximately 30 minutes before the start of the Morris Water Maze acquisition trials.

  • Morris Water Maze Task:

    • Acquisition Phase: Train the animals to find a hidden platform in a circular pool of water over several trials for 4-5 consecutive days. Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the performance of the drug-treated group with the scopolamine-only group and a vehicle control group. A significant reduction in escape latency and an increase in time spent in the target quadrant in the drug-treated group indicate a reversal of scopolamine-induced memory impairment.

Preclinical Hepatotoxicity Assessment in Rodents

This is a crucial step in preclinical safety evaluation, especially for compounds like this compound with known clinical hepatotoxicity.

Principle: To assess the potential of a drug to cause liver injury by monitoring biochemical markers in the blood and by histopathological examination of the liver tissue after acute or repeated drug administration.

Animals:

  • Male Wistar rats or C57BL/6 mice

Procedure (Acute Toxicity):

  • Dose Administration: Administer single, escalating doses of the test compound to different groups of animals. A control group receives the vehicle.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality over a period of 14 days.

  • Blood Collection: Collect blood samples at various time points (e.g., 24, 48, 72 hours post-dose) for biochemical analysis.

  • Biochemical Analysis: Measure the serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), as well as bilirubin levels. Significant elevations in these markers are indicative of liver damage.

  • Histopathology: At the end of the study, euthanize the animals and collect the liver. Fix the liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E). A qualified pathologist should examine the slides for signs of liver injury, such as necrosis, inflammation, steatosis, and cholestasis.

Procedure (Sub-chronic Toxicity):

  • Repeated Dosing: Administer the test compound daily for a period of 28 or 90 days at three different dose levels (low, mid, high).

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

  • Interim and Terminal Blood and Tissue Collection: Perform blood and tissue collection as described in the acute toxicity protocol at the end of the study, and potentially at interim time points.

This guide provides a framework for comparing the preclinical therapeutic window of this compound with other acetylcholinesterase inhibitors. The provided experimental protocols offer standardized methods for researchers to conduct their own independent validation studies. The significant hepatotoxicity associated with this compound underscores the critical importance of thorough preclinical safety assessments in drug development.

References

Safety Operating Guide

Proper Disposal Procedures for Velnacrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of velnacrine in a laboratory setting. The following procedures are based on general best practices for the disposal of pharmacologically active and potentially hazardous research chemicals.

This compound, an acetylcholinesterase inhibitor and a metabolite of tacrine, should be handled with care. Due to the toxic properties of its parent compound, tacrine, it is prudent to manage this compound as a hazardous chemical waste.[1] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.

Key Data for this compound
PropertyValue
Chemical Name 9-amino-1,2,3,4-tetrahydroacridin-1-ol
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Known Hazards (inferred from Tacrine) Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[1]
RCRA Hazardous Waste Classification Not explicitly listed. However, due to its pharmacological activity and the toxicity profile of related compounds, it should be managed as a characteristic hazardous waste (toxic).
DEA Controlled Substance Status Not a controlled substance.[2][3][4]

Experimental Protocols for Disposal

Specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal are not documented in publicly available literature. Therefore, the recommended procedure is to not attempt chemical degradation in the laboratory unless a validated protocol is available. The primary disposal method is through a licensed hazardous waste management service.

Operational Disposal Plan

The following step-by-step guidance outlines the procedure for the safe disposal of this compound waste from a laboratory.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, nitrile gloves, and safety glasses.[5]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Designate a specific, compatible container for this compound waste. A clearly labeled, sealable polyethylene or glass container is recommended.[2][6]

  • Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in this designated waste container.

3. Labeling of Waste Container:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.

  • Ensure the label is securely attached and legible.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[1][7]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.[1][6]

5. Arranging for Disposal:

  • Once the waste container is full, or on a regular schedule, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Follow all institutional and local regulations for hazardous waste disposal.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VelnacrineDisposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe segregate Segregate this compound Waste (Do not dispose in sink or trash) ppe->segregate container Collect in a Labeled, Compatible Hazardous Waste Container segregate->container storage Store Sealed Container in Designated Satellite Accumulation Area container->storage ehs_contact Contact EHS or Licensed Waste Disposal Contractor for Pickup storage->ehs_contact end End: Proper Disposal of this compound Waste ehs_contact->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Velnacrine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Velnacrine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the known toxicological properties of this compound from clinical studies, safety information for the structurally related compound Tacrine, and standard best practices for handling hazardous pharmaceutical compounds in a research setting.[1][2][3] Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local and federal regulations.

This compound is a cholinesterase inhibitor and a metabolite of Tacrine.[4] Clinical research on this compound was halted due to its toxic nature, particularly evidence of hepatotoxicity (liver damage).[2][5][6] Therefore, it must be handled as a hazardous substance with appropriate precautions to minimize exposure.

Hazard Summary and Quantitative Data

Given the absence of a dedicated SDS for this compound, the hazard profile is inferred from its parent compound, Tacrine, and clinical findings.

Hazard CategoryDescriptionSource Citation
Acute Toxicity (Oral) Inferred from Tacrine: Toxic if swallowed.[3]
Acute Toxicity (Dermal) Inferred from Tacrine: Toxic in contact with skin.[3]
Acute Toxicity (Inhalation) Inferred from Tacrine: Toxic if inhaled.[3]
Skin Irritation Inferred from Tacrine: Causes skin irritation.[3]
Eye Irritation Inferred from Tacrine: Causes serious eye irritation.[3]
Carcinogenicity Inferred from Tacrine: Suspected of causing cancer.[3]
Organ Toxicity This compound Specific: Clinical studies showed a significant incidence of abnormal liver function tests, indicating hepatotoxicity. Other adverse effects noted include seizures at high doses, diarrhea, rash, nausea, and dizziness.[2][5][6][2][5][6]

Occupational Exposure Limits (OELs): No specific OELs have been established for this compound. In the absence of an OEL, it is crucial to handle this compound with engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level.

Personal Protective Equipment (PPE) and Handling Procedures

Based on the potential hazards, the following PPE and handling procedures are essential for any work involving this compound.

Required Personal Protective Equipment
PPE CategorySpecification
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated, torn, or after extended use.
Eye/Face Protection ANSI-rated safety glasses with side shields are mandatory at a minimum. When there is a risk of splashes or handling powder outside of a containment system, chemical safety goggles and a face shield are required.
Skin and Body Protection A lab coat with long sleeves and tight cuffs is required. For procedures with a higher risk of contamination, a disposable, back-closing gown made of a low-permeability fabric should be used.
Respiratory Protection For all procedures involving this compound powder (e.g., weighing, preparing solutions), a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation. All work with powders should be performed within a certified chemical fume hood or other ventilated enclosure.
Step-by-Step Handling Protocol
  • Preparation and Designated Area:

    • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any dust or aerosols.

    • Cover the work surface with a disposable, absorbent, plastic-backed pad. This will help contain spills and simplify cleanup.

    • Ensure that a safety shower and eyewash station are readily accessible.[7]

  • Weighing Solid this compound:

    • Perform all weighing of powdered this compound within a chemical fume hood or a ventilated balance enclosure.

    • Use a dedicated set of utensils (spatulas, weigh boats).

    • Handle the compound gently to avoid generating airborne dust.

  • Preparing Solutions:

    • When dissolving the compound, add the solvent to the this compound powder slowly to avoid splashing.

    • Keep containers closed whenever possible.

  • Post-Handling Decontamination:

    • Wipe down the work area and any equipment used with an appropriate deactivating solution (if known) or a soap and water solution, followed by a water rinse.

    • Carefully remove and dispose of the disposable bench liner.

    • Remove outer gloves before leaving the immediate work area and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan

All this compound waste is considered hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.

Waste Segregation and Disposal Procedures
  • Solid Waste:

    • Collect all disposable materials contaminated with this compound, including gloves, gowns, bench liners, and weigh boats, in a clearly labeled, sealed plastic bag.

    • Place the sealed bag into a designated hazardous waste container for solids.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound contaminated gloves and wipes").

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] Follow all institutional procedures for waste manifest and pickup requests.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Management prep_area Designate Area (Fume Hood) don_ppe Don Required PPE (Gloves, Gown, Goggles) prep_area->don_ppe weigh Weigh Powder (Use Respirator) don_ppe->weigh dissolve Prepare Solution weigh->dissolve decon_surface Decontaminate Surfaces dissolve->decon_surface doff_ppe Doff PPE Correctly decon_surface->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Waste (Solid, Liquid, Sharps) doff_ppe->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.